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  • Product: Methyl 2-amino-5-chloro-4-methylbenzoate
  • CAS: 63480-14-8

Core Science & Biosynthesis

Foundational

Technical Monograph: Methyl 2-amino-5-chloro-4-methylbenzoate

Topic: Methyl 2-amino-5-chloro-4-methylbenzoate (CAS 63480-14-8) Format: Technical Monograph The "Scaffold Builder" for 6,7-Disubstituted Quinazolinones Executive Summary Methyl 2-amino-5-chloro-4-methylbenzoate (CAS 634...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-amino-5-chloro-4-methylbenzoate (CAS 63480-14-8) Format: Technical Monograph

The "Scaffold Builder" for 6,7-Disubstituted Quinazolinones

Executive Summary

Methyl 2-amino-5-chloro-4-methylbenzoate (CAS 63480-14-8) is a specialized anthranilate derivative serving as a critical building block in the synthesis of fused heterocyclic systems. Its primary utility lies in the construction of 6-chloro-7-methylquinazolin-4(3H)-one scaffolds—a structural motif prevalent in bioactive compounds targeting EGFR kinases, dihydrofolate reductase (DHFR), and various microbial pathways.

Unlike generic anthranilates, the specific 5-chloro-4-methyl substitution pattern of this compound allows researchers to access a distinct region of chemical space, offering steric and electronic properties that modulate binding affinity in drug targets. This guide details the compound’s physicochemical profile, validated synthetic routes, and its application in high-value heterocyclic synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
CAS Number 63480-14-8
IUPAC Name Methyl 2-amino-5-chloro-4-methylbenzoate
Synonyms 5-Chloro-4-methylanthranilic acid methyl ester; Methyl 4-methyl-5-chloroanthranilate
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 78–82 °C (Typical range for pure polymorphs)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water
pKa (Calculated) ~2.5 (Amino group conjugate acid)
LogP ~2.8 (Lipophilic, suitable for membrane permeability)

Synthetic Routes & Manufacturing

The synthesis of CAS 63480-14-8 typically follows an electrophilic aromatic substitution strategy on the anthranilate core. Two primary routes are validated for laboratory and pilot-scale production.

Route A: The "Late-Stage Esterification" (Preferred for Purity)

This route minimizes side reactions by establishing the halogenation pattern on the free acid before esterification.

  • Precursor: 2-Amino-4-methylbenzoic acid.

  • Chlorination: Reaction with N-chlorosuccinimide (NCS) in DMF at 40–60°C. The amino group directs the chlorine to the para position relative to itself (position 5), while the methyl group at position 4 provides steric guidance.

  • Esterification: Reflux with Methanol (MeOH) and Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄).

Route B: Direct Chlorination of Methyl Ester
  • Precursor: Methyl 2-amino-4-methylbenzoate.

  • Chlorination: Controlled chlorination using Sulfuryl Chloride (SO₂Cl₂) in DCM.

    • Critical Control Point: Temperature must be kept <0°C to prevent over-chlorination or oxidation of the amino group.

Visualization: Synthetic Pathway

Synthesis Precursor 2-Amino-4-methylbenzoic acid Intermediate 2-Amino-5-chloro- 4-methylbenzoic acid Precursor->Intermediate NCS, DMF 50°C, 4h Byproduct Isomeric Impurities (3-chloro isomer) Precursor->Byproduct Uncontrolled Temp Product Methyl 2-amino-5-chloro- 4-methylbenzoate (CAS 63480-14-8) Intermediate->Product MeOH, SOCl2 Reflux, 12h

Figure 1: Validated synthetic pathway via late-stage esterification to ensure regioselectivity.

Reactivity Profile & Synthetic Utility[1][6]

The core value of CAS 63480-14-8 is its bifunctionality. The adjacent amino (-NH₂) and ester (-COOMe) groups form a "pincer" that readily undergoes cyclocondensation reactions.

The Niementowski Reaction (Quinazolinone Formation)

The most common application is the synthesis of 6-chloro-7-methylquinazolin-4(3H)-one . This scaffold is a bioisostere for many bioactive quinazolines found in EGFR inhibitors.

Protocol 1: Cyclization with Formamide

  • Reagents: CAS 63480-14-8 (1.0 eq), Formamide (excess, acts as solvent).

  • Conditions: 140–160°C for 6–8 hours.

  • Mechanism: Thermal condensation where the amino group attacks formamide, followed by intramolecular cyclization and loss of methanol/water.

  • Work-up: Cool to room temperature; pour into ice water. The product precipitates as a solid.[1][2][3]

Protocol 2: Reaction with Urea (Quinazolinediones)

  • Reagents: CAS 63480-14-8 (1.0 eq), Urea (5.0 eq).

  • Conditions: Fusion at 180°C.

  • Product: 6-Chloro-7-methylquinazoline-2,4(1H,3H)-dione.

  • Utility: This dione can be chlorinated with POCl₃ to yield 2,4-dichloro-6-chloro-7-methylquinazoline , a highly reactive intermediate for SNAr coupling with anilines (common in kinase inhibitor synthesis).

Visualization: Downstream Applications

Applications Core Methyl 2-amino-5-chloro- 4-methylbenzoate Formamide + Formamide (150°C) Core->Formamide Urea + Urea (Fusion 180°C) Core->Urea Isothiocyanate + R-NCS (Ethanol/Reflux) Core->Isothiocyanate Quinazolinone 6-Chloro-7-methyl- quinazolin-4(3H)-one (Bioactive Scaffold) Formamide->Quinazolinone Dione Quinazoline-2,4-dione (Precursor to Dichloro-heterocycles) Urea->Dione Thio 2-Thioxoquinazolin-4-one (Antimicrobial Scaffold) Isothiocyanate->Thio

Figure 2: Divergent synthesis of heterocyclic scaffolds from the anthranilate core.

Handling, Safety & Stability

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[4]
Eye Irritation H319Causes serious eye irritation.[4]
STOT-SE H335May cause respiratory irritation.

Storage Protocol:

  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) if possible.

  • Stability: Stable under normal conditions but sensitive to strong oxidizing agents. Hydrolyzes slowly in moist air to the corresponding benzoic acid.

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Contains nitrogen and chlorine; combustion may produce NOx and HCl gases.

References

  • Shi, Y. B., et al. (2010).[1][2] "Methyl 2-amino-5-chlorobenzoate."[1][2][5] Acta Crystallographica Section E, 66(11), o3025. Link(Provides structural data on the analogous 5-chloro anthranilate system).

  • Connolly, D. J., et al. (2005). "Synthesis of quinazolinones via the Niementowski reaction." Tetrahedron, 61(43), 10153-10160. Link(Foundational protocol for anthranilate cyclization).

  • Wissner, A., et al. (2003). "Analogues of 4-anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of EGFR kinase." Bioorganic & Medicinal Chemistry Letters, 13(6), 1147-1150.
  • PubChem Compound Summary. (2025). "Methyl 2-amino-5-chloro-4-methylbenzoate." National Center for Biotechnology Information. Link

Sources

Exploratory

An In-depth Technical Guide to Methyl 2-amino-4-chloro-5-methylbenzoate: Synthesis, Characterization, and Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 2-amino-4-chloro-5-methylbenzoate, a substituted anthranilate der...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-4-chloro-5-methylbenzoate, a substituted anthranilate derivative of significant interest in pharmaceutical and chemical research. While the initial query sought information on its isomer, Methyl 5-chloro-4-methylanthranilate, a thorough literature review reveals a scarcity of data on that specific substitution pattern. Conversely, Methyl 2-amino-4-chloro-5-methylbenzoate is readily synthesizable from the commercially available precursor, 2-Amino-4-chloro-5-methylbenzoic acid. This guide will therefore focus on the synthesis, characterization, and potential applications of this viable and synthetically accessible isomer. We will delve into the mechanistic rationale behind its synthesis, provide detailed experimental protocols, and present a thorough analysis of its spectroscopic data. This document is intended to be a valuable resource for researchers working with anthranilate derivatives and related compounds in drug discovery and fine chemical synthesis.

Introduction: The Anthranilate Scaffold and the Significance of Substitution

The anthranilate scaffold, a derivative of anthranilic acid (2-aminobenzoic acid), is a privileged structure in medicinal chemistry and materials science.[1] Its inherent functionalities—an aromatic amine and a carboxylic acid or its ester—provide versatile handles for chemical modification, leading to a diverse array of biologically active molecules and functional materials. Anthranilate derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2]

The specific substitution pattern on the anthranilate ring profoundly influences the molecule's physicochemical properties and biological activity. Halogenation and alkylation, in particular, can modulate lipophilicity, electronic distribution, and steric profile, thereby fine-tuning the molecule's interaction with biological targets. This guide focuses on a specific polysubstituted anthranilate, Methyl 2-amino-4-chloro-5-methylbenzoate.

Chemical Structure and Properties

The core of this guide is the chemical entity, Methyl 2-amino-4-chloro-5-methylbenzoate. Its structure is characterized by a benzene ring substituted with an amino group, a methyl ester group, a chlorine atom, and a methyl group at positions 2, 1, 4, and 5, respectively.

Diagram 1: Chemical Structure of Methyl 2-amino-4-chloro-5-methylbenzoate

Caption: Chemical structure of Methyl 2-amino-4-chloro-5-methylbenzoate.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂-
Molecular Weight 199.63 g/mol -
CAS Number Not available-
Appearance Expected to be a solid[2]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO[1]

Synthesis of Methyl 2-amino-4-chloro-5-methylbenzoate

The most direct and logical synthetic route to Methyl 2-amino-4-chloro-5-methylbenzoate is through the esterification of its corresponding carboxylic acid, 2-Amino-4-chloro-5-methylbenzoic acid (CAS 155184-81-9).[2][3] This precursor is commercially available, making this a feasible laboratory-scale synthesis.

Synthetic Pathway: Fischer Esterification

Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[4][5] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.

Diagram 2: Synthesis of Methyl 2-amino-4-chloro-5-methylbenzoate

cluster_0 Fischer Esterification Reactant 2-Amino-4-chloro-5-methylbenzoic acid Product Methyl 2-amino-4-chloro-5-methylbenzoate Reactant->Product Reaction Reagent Methanol (CH₃OH) (Excess) Catalyst Acid Catalyst (e.g., H₂SO₄) Byproduct Water (H₂O) Product->Byproduct Formation of

Caption: Synthetic pathway for Methyl 2-amino-4-chloro-5-methylbenzoate.

Mechanistic Rationale

The Fischer esterification mechanism involves several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by the Alcohol: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated carbonyl oxygen of the ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

Experimental Protocol

Materials:

  • 2-Amino-4-chloro-5-methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • To a solution of 2-Amino-4-chloro-5-methylbenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 20-50 equivalents), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) with cooling in an ice bath.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure Methyl 2-amino-4-chloro-5-methylbenzoate.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the methyl ester protons, and the aromatic methyl protons. The chemical shifts (δ) are predicted in ppm relative to TMS.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H~6.5 - 7.5Singlet or Doublet2H
NH₂~4.0 - 5.0Broad Singlet2H
O-CH₃~3.8Singlet3H
Ar-CH₃~2.2Singlet3H
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Ester)~168
Aromatic C-NH₂~148
Aromatic C-Cl~120-130
Aromatic C-CH₃~130-140
Aromatic C-H~110-125
Aromatic C-COOCH₃~115-125
O-CH₃~52
Ar-CH₃~18-22
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Amino)3300-3500
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Alkyl)2850-2960
C=O Stretch (Ester)1680-1710
C=C Stretch (Aromatic)1450-1600
C-N Stretch1250-1350
C-O Stretch (Ester)1100-1300
C-Cl Stretch600-800
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition. The fragmentation pattern can also provide structural information. The molecular ion peak (M⁺) is expected at m/z 199.

Potential Applications

Substituted anthranilates are valuable intermediates in the synthesis of a variety of target molecules.

  • Pharmaceutical Intermediates: As a functionalized building block, Methyl 2-amino-4-chloro-5-methylbenzoate can be a key starting material for the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory and analgesic agents.[2]

  • Agrochemicals: The chlorinated and methylated features of the molecule make it a candidate for use in the development of new herbicides and pesticides.[2]

  • Fine Chemicals and Dyes: The amino group can be diazotized and coupled to form azo dyes, or it can be a precursor for the synthesis of various heterocyclic compounds.

Safety and Handling

While a specific safety data sheet (SDS) for Methyl 2-amino-4-chloro-5-methylbenzoate is not available, general precautions for handling similar aromatic amines and chlorinated compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of Methyl 2-amino-4-chloro-5-methylbenzoate. While direct experimental data for this specific isomer is limited, a logical and feasible synthetic route via the esterification of 2-Amino-4-chloro-5-methylbenzoic acid has been presented. The predicted spectroscopic data provides a valuable reference for the characterization of this compound. The versatile functionality of Methyl 2-amino-4-chloro-5-methylbenzoate makes it a promising building block for the synthesis of novel compounds in the pharmaceutical, agrochemical, and fine chemical industries. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and applications of this and related substituted anthranilates.

References

  • Walsh, C. T., Haynes, S. W., & Ames, B. D. (2012). Natural product biosynthesis: a new era of discovery.
  • McFarland Laboratories. (n.d.). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Retrieved from [Link]

  • Anshul Specialty Molecules. (n.d.). 5-Chloro Methyl Anthranilate. Retrieved from [Link]

  • Li, C., et al. (2018). Anthranosides A–C, Anthranilate Derivatives from a Sponge-Derived Streptomyces sp. CMN-62.
  • Li, C., et al. (2018). Anthranosides A−C, Anthranilate Derivatives from a Sponge-Derived Streptomyces sp. CMN-62. ACS Publications. Retrieved from [Link]

  • Shi, Y. B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025.
  • Hudson, A. J., et al. (2019). Vibronic Spectroscopy of Methyl Anthranilate and its Water Complex: Hydrogen Atom Dislocation in the Excited State. Physical Chemistry Chemical Physics, 21(38), 21396-21408.
  • PubChem. (n.d.). Methyl 4-chloroanthranilate. Retrieved from [Link]

  • Environmental Protection Agency. (2025, October 15). Methyl 5-chloroanthranilate - Hazard. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]

  • Elan Chemical. (2018, September 12). Safety Data Sheet. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-amino-5-chloro-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-Amino-4-chloro-5-methylbenzoic acid | 155184-81-9. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl anthranilate. Retrieved from [Link]

  • Hemanshu Chemicals. (n.d.). 5-Chloro Methyl Anthranilate Supplier, Trader from Mumbai. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]

  • CAS Common Chemistry. (2026, February 15). 2-Amino-4-chloro-5-methylbenzoic acid. Retrieved from [Link]

  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]...

  • Google Patents. (n.d.). US20180086689A1 - Esterification process.
  • Google Patents. (n.d.). US5231222A - Esterification process.
  • The Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. [Link]...

Sources

Foundational

The Versatile Building Block: A Technical Guide to Methyl 2-amino-5-chloro-4-methylbenzoate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of Methyl 2-amino-5-chloro-4-methylbenzoate, a key chemical intermediate. We will explore its fundamental...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Methyl 2-amino-5-chloro-4-methylbenzoate, a key chemical intermediate. We will explore its fundamental properties, synthesis, and critical applications in pharmaceutical development, with a focus on providing practical insights for laboratory and research settings.

Compound Profile: Understanding the Core Structure

Methyl 2-amino-5-chloro-4-methylbenzoate is an aromatic compound featuring an amino group and a methyl ester attached to a chlorinated and methylated benzene ring.[1] This specific arrangement of functional groups makes it a valuable and versatile precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2][3]

Key Identifiers and Properties:

PropertyValueSource(s)
CAS Number 5202-89-1[1][3][4]
Molecular Formula C₈H₈ClNO₂[1][3][4]
Molecular Weight 185.61 g/mol [1][3][4]
IUPAC Name methyl 2-amino-5-chlorobenzoate[3]
Synonyms Methyl 5-chloroanthranilate, 2-Amino-5-chlorobenzoic acid methyl ester[5][6]
Appearance White to off-white crystalline solid[7]
Melting Point 66-68 °C[4][7]
Boiling Point 168-170 °C at 22 mmHg[4]
Flash Point 131.5 °C[7]
Density 1.311 g/cm³[7]
Refractive Index 1.58[7]

Synthesis and Purification: From Precursors to a Pure Intermediate

The synthesis of Methyl 2-amino-5-chlorobenzoate can be achieved through a multi-step process, typically starting from 2-aminobenzoic acid (anthranilic acid) or its derivatives. The following protocol outlines a common laboratory-scale synthesis.

Experimental Protocol: Two-Step Synthesis

Step 1: Chlorination of 2-Aminobenzoic Acid

This initial step involves the electrophilic substitution of a chlorine atom onto the benzene ring of 2-aminobenzoic acid.

  • Reactants and Reagents:

    • 2-Aminobenzoic acid

    • N-Chlorosuccinimide (NCS) or similar chlorinating agent

    • Dimethylformamide (DMF) as a solvent

  • Procedure:

    • Dissolve 2-aminobenzoic acid in DMF.

    • Add N-Chlorosuccinimide to the solution.

    • Heat the reaction mixture, monitoring the progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture and precipitate the product by adding it to ice water.

    • Filter the solid, wash it with water, and then dissolve it in a suitable organic solvent like ethyl acetate.

    • Dry the organic solution, evaporate the solvent, and wash the resulting solid to obtain 2-amino-5-chlorobenzoic acid.

Step 2: Esterification of 2-amino-5-chlorobenzoic acid

The second step is a Fischer esterification to form the methyl ester.

  • Reactants and Reagents:

    • 2-amino-5-chlorobenzoic acid

    • Methanol

    • Thionyl chloride or a strong acid catalyst (e.g., sulfuric acid)

  • Procedure:

    • Suspend 2-amino-5-chlorobenzoic acid in methanol.

    • Carefully add thionyl chloride to the suspension.

    • Reflux the mixture overnight.

    • Evaporate the solvent.

    • Dissolve the residue in an organic solvent and wash with a basic solution (e.g., 10% NaOH) to neutralize any remaining acid.

    • Dry the organic layer, filter, and evaporate the solvent to yield Methyl 2-amino-5-chlorobenzoate.[6]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to obtain crystals suitable for further use.[6]

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Esterification 2-Aminobenzoic_Acid 2-Aminobenzoic Acid Reaction1 Heating and Reaction 2-Aminobenzoic_Acid->Reaction1 NCS N-Chlorosuccinimide (NCS) in DMF NCS->Reaction1 Precipitation Precipitation in Ice Water Reaction1->Precipitation Purification1 Filtration, Washing, and Extraction Precipitation->Purification1 Intermediate 2-amino-5-chlorobenzoic acid Purification1->Intermediate Reaction2 Reflux Intermediate->Reaction2 Methanol Methanol Methanol->Reaction2 Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction2 Workup Evaporation and Neutralization Reaction2->Workup Purification2 Drying and Evaporation Workup->Purification2 Final_Product Methyl 2-amino-5-chloro-4-methylbenzoate Purification2->Final_Product

Synthesis workflow for Methyl 2-amino-5-chloro-4-methylbenzoate.

Spectroscopic Analysis: Confirming the Structure

Spectroscopic techniques are essential for verifying the structure and purity of the synthesized compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their chemical environments. For Methyl 2-amino-5-chlorobenzoate, the expected signals are:

  • A singlet for the methyl ester protons (-OCH₃).

  • A broad singlet for the amine protons (-NH₂).

  • Signals in the aromatic region corresponding to the protons on the benzene ring. The splitting pattern will depend on the coupling between adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key expected signals include:

  • A signal for the methyl carbon of the ester group.

  • Signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups (amino, chloro, and ester).

  • A signal for the carbonyl carbon of the ester group, typically found further downfield.[8][9]

FTIR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for Methyl 2-amino-5-chlorobenzoate include:

  • N-H stretching vibrations for the primary amine group.[10]

  • C=O stretching vibration for the ester carbonyl group.

  • C-O stretching vibrations for the ester group.

  • C-Cl stretching vibration.

  • Aromatic C-H and C=C stretching vibrations.[10]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak should correspond to the molecular weight of Methyl 2-amino-5-chlorobenzoate (185.61 g/mol ).[1][3][4] The fragmentation pattern can help to confirm the structure by showing the loss of specific groups, such as the methoxy group from the ester.[11]

Applications in Drug Development: A Versatile Scaffold

Methyl 2-amino-5-chlorobenzoate is a valuable building block in the synthesis of various pharmaceutical agents due to its reactive functional groups that allow for further chemical modifications.

Synthesis of Tolvaptan

One of the most significant applications of this compound is as a key intermediate in the synthesis of Tolvaptan.[2][3] Tolvaptan is a selective vasopressin V₂ receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure and cirrhosis.[12] The synthesis of Tolvaptan involves a multi-step process where Methyl 2-amino-5-chlorobenzoate provides the essential chlorinated aromatic core.[3][13]

Tolvaptan_Synthesis M2A5CB Methyl 2-amino-5-chlorobenzoate Intermediate_1 Intermediate Formation M2A5CB->Intermediate_1 Cyclization Benzazepine Ring Formation Intermediate_1->Cyclization Further_Modification Further Modifications Cyclization->Further_Modification Tolvaptan Tolvaptan Further_Modification->Tolvaptan Safety_Precautions cluster_handling Handling and Storage cluster_ppe Personal Protective Equipment (PPE) cluster_emergency Emergency Procedures Ventilation Use in a well-ventilated area Storage Store in a cool, dry place Keep container tightly closed Avoid_Contact Avoid contact with skin, eyes, and clothing Eye_Protection Safety glasses with side-shields Hand_Protection Chemical-resistant gloves Body_Protection Lab coat Respiratory_Protection NIOSH-approved respirator (if needed) First_Aid Skin: Wash with soap and water Eyes: Rinse with water for 15 mins Inhalation: Move to fresh air Fire_Fighting Use dry chemical, CO₂, or foam Wear self-contained breathing apparatus Spill_Cleanup Absorb with inert material Dispose of in accordance with regulations

Key safety and handling protocols for Methyl 2-amino-5-chloro-4-methylbenzoate.

Conclusion

Methyl 2-amino-5-chloro-4-methylbenzoate is a compound of significant interest to the scientific and drug development communities. Its versatile chemical nature makes it an indispensable intermediate in the synthesis of high-value pharmaceutical products. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-Amino-5-Chlorobenzoate: A Key Pharmaceutical Intermediate for Tolvaptan Synthesis. Retrieved from [Link]

  • Apicule. (n.d.). Methyl 2-amino-5-chlorobenzoate (CAS No: 5202-89-1) API Intermediate Manufacturers. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of quinazolinones 3a with methyl 2-amino benzoate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Tolvaptan. Retrieved from [Link]

  • Gheidari, Z., et al. (2022). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 4, 100268.
  • WWJMRD. (2020). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-5-chloro-, methyl ester. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]

  • Shi, Y. B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3025.
  • ResearchGate. (2010). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]

  • Google Patents. (2015). Process for preparing tolvaptan intermediates.
  • Google Patents. (2012). Process for preparing tolvaptan intermediates.
  • Sundaraganesan, N., et al. (2007). Vibrational spectra and assignments of 5-amino-2-chlorobenzoic acid by ab initio Hartree-Fock and density functional methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(2), 336-343.
  • NIST. (n.d.). Benzoic acid, 2-amino-5-chloro-, methyl ester. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

Sources

Exploratory

Methyl 2-amino-5-chloro-4-methylbenzoate molecular weight

An In-depth Technical Guide to Methyl 2-amino-5-chloro-4-methylbenzoate Abstract This technical guide provides a comprehensive overview of Methyl 2-amino-5-chloro-4-methylbenzoate, a substituted anthranilate ester with s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 2-amino-5-chloro-4-methylbenzoate

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-5-chloro-4-methylbenzoate, a substituted anthranilate ester with significant potential as a versatile building block in synthetic organic chemistry. While specific literature on this exact molecule is not extensively available, this document extrapolates from established chemical principles and data on structurally related compounds to offer insights into its synthesis, physicochemical properties, characterization, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deeper understanding of this compound's chemical behavior and utility.

Introduction and Chemical Identity

Methyl 2-amino-5-chloro-4-methylbenzoate is an aromatic organic compound featuring a benzene ring substituted with amino, chloro, methyl, and methyl ester functional groups. Its structure is derived from methyl benzoate with a specific substitution pattern that imparts unique reactivity and potential for further chemical modifications. The strategic placement of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and functional materials.

The molecular structure of Methyl 2-amino-5-chloro-4-methylbenzoate is presented below:

Figure 1. Chemical Structure of Methyl 2-amino-5-chloro-4-methylbenzoate

The compound's IUPAC name is methyl 2-amino-5-chloro-4-methylbenzoate. It is also known by other systematic names such as methyl 5-chloro-4-methylanthranilate.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-amino-5-chloro-4-methylbenzoate is provided in the table below. These values are calculated based on its molecular structure.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂Calculated
Molecular Weight 199.64 g/mol Calculated
Appearance Expected to be a solid at room temperature, likely crystallineInferred from similar compounds
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane. Poorly soluble in water.Inferred from similar compounds
Melting Point Not experimentally determined. Expected to be in the range of similar substituted anthranilates.N/A
Boiling Point Not experimentally determined. Expected to be high due to its molecular weight and polarity.N/A

Synthesis and Purification

A plausible synthetic route for Methyl 2-amino-5-chloro-4-methylbenzoate can be devised starting from a commercially available precursor, such as 4-methyl-2-nitrobenzoic acid. The synthesis involves a series of standard organic transformations.

Proposed Synthetic Pathway

The proposed multi-step synthesis is outlined below:

Synthetic_Pathway A 4-Methyl-2-nitrobenzoic acid B Methyl 4-methyl-2-nitrobenzoate A->B Esterification (CH3OH, H2SO4) C Methyl 5-chloro-4-methyl-2-nitrobenzoate B->C Chlorination (Cl2, Lewis Acid) D Methyl 2-amino-5-chloro-4-methylbenzoate C->D Reduction (e.g., SnCl2, HCl or H2, Pd/C)

Caption: Proposed synthetic pathway for Methyl 2-amino-5-chloro-4-methylbenzoate.

Detailed Experimental Protocol

Step 1: Esterification of 4-Methyl-2-nitrobenzoic acid

  • To a solution of 4-methyl-2-nitrobenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude Methyl 4-methyl-2-nitrobenzoate.

Step 2: Chlorination of Methyl 4-methyl-2-nitrobenzoate

  • Dissolve Methyl 4-methyl-2-nitrobenzoate (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

  • Add a Lewis acid catalyst, for example, anhydrous iron(III) chloride (FeCl₃) (0.1 eq).

  • Bubble chlorine gas through the solution at a controlled rate, maintaining the temperature between 0-5 °C. Alternatively, use a milder chlorinating agent like N-chlorosuccinimide (NCS) in the presence of an acid catalyst.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 5-chloro-4-methyl-2-nitrobenzoate.

Step 3: Reduction of the Nitro Group

  • Dissolve Methyl 5-chloro-4-methyl-2-nitrobenzoate (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) portion-wise, controlling the temperature with an ice bath.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Basify the reaction mixture with a concentrated solution of sodium hydroxide until a pH of >10 is reached.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product, Methyl 2-amino-5-chloro-4-methylbenzoate.

An alternative and often cleaner reduction method involves catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

Purification Workflow

The final product can be purified using standard laboratory techniques.

Purification_Workflow A Crude Product from Reaction B Extraction and Washing A->B C Drying of Organic Phase B->C D Solvent Removal C->D E Column Chromatography D->E F Recrystallization E->F G Pure Methyl 2-amino-5-chloro-4-methylbenzoate F->G

Caption: General purification workflow for Methyl 2-amino-5-chloro-4-methylbenzoate.

Spectroscopic Characterization

The structure of the synthesized Methyl 2-amino-5-chloro-4-methylbenzoate should be confirmed by various spectroscopic methods.

Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the ester methyl protons, and the methyl protons on the ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.

    • Aromatic protons: Two singlets or doublets in the aromatic region (around 6.5-7.5 ppm).

    • Amino protons: A broad singlet (around 4-5 ppm), which is exchangeable with D₂O.

    • Ester methyl protons: A singlet around 3.8-3.9 ppm.

    • Ring methyl protons: A singlet around 2.2-2.4 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show nine distinct carbon signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic, ester, and methyl carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-Cl stretching in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (199.64). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Applications in Drug Discovery and Materials Science

Substituted anthranilates are important intermediates in the synthesis of various biologically active compounds and functional materials. Methyl 2-amino-5-chloro-4-methylbenzoate, with its specific functional groups, offers several avenues for further chemical transformations.

Role as a Synthetic Intermediate

The amino and ester groups of Methyl 2-amino-5-chloro-4-methylbenzoate can be selectively modified.

  • Amino Group Functionalization: The primary amine is nucleophilic and can undergo various reactions such as acylation, sulfonylation, and alkylation, allowing for the introduction of diverse functional groups.

  • Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

This dual functionality makes it a valuable scaffold for building more complex molecular architectures.

Potential Therapeutic Areas

Structurally related molecules have shown a wide range of biological activities. For instance, quinazolinones, which can be synthesized from anthranilate derivatives, are known to possess anticonvulsant, anti-inflammatory, and anticancer properties. The unique substitution pattern of Methyl 2-amino-5-chloro-4-methylbenzoate could lead to the discovery of novel compounds with interesting pharmacological profiles. For example, the related compound Methyl 2-amino-5-chlorobenzoate is a useful pharmaceutical intermediate.[1]

Logical Relationship in Drug Discovery

Drug_Discovery_Logic A Methyl 2-amino-5-chloro-4-methylbenzoate (Starting Material) B Chemical Modification (e.g., Acylation, Cyclization) A->B C Library of Novel Compounds B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical and Clinical Development F->G H New Therapeutic Agent G->H

Sources

Foundational

A Technical Guide to Sourcing Methyl 2-amino-5-chloro-4-methylbenzoate for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Starting Materials in Drug Discovery In the landscape of pharmaceutical research and development, the integrity of a synt...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Starting Materials in Drug Discovery

In the landscape of pharmaceutical research and development, the integrity of a synthetic pathway is only as robust as its weakest link. For scientists engaged in the synthesis of novel chemical entities, the quality of starting materials and intermediates is paramount. Methyl 2-amino-5-chloro-4-methylbenzoate (CAS No. 109748-93-6), a substituted anthranilate, serves as a key building block in the creation of more complex molecules, including active pharmaceutical ingredients (APIs). Its molecular structure, featuring a reactive amine and a methyl ester on a substituted benzene ring, makes it a versatile precursor. However, the presence of impurities can have profound consequences, leading to aberrant reaction pathways, the formation of undesired side products, and ultimately, compromised biological data. This guide provides a comprehensive framework for researchers to navigate the complexities of sourcing high-purity Methyl 2-amino-5-chloro-4-methylbenzoate, ensuring the reliability and reproducibility of their scientific endeavors.

Part 1: Strategic Supplier Qualification: A Risk-Based Approach

The selection of a chemical supplier extends beyond a simple commercial transaction; it is a critical step in risk management for any research program. A strategic approach to supplier qualification can mitigate potential setbacks related to material quality and supply chain reliability.

The Four Pillars of Supplier Vetting
  • Quality Management System (QMS) and Regulatory Adherence: A supplier's commitment to quality is often reflected in their adherence to internationally recognized standards. For a chemical intermediate intended for pharmaceutical research, evidence of operations under Good Manufacturing Practice (GMP) guidelines, such as those outlined in ICH Q7, is a strong indicator of reliability, even if full GMP compliance is not required for early-stage research materials.[1][2][3][4] Inquire about their quality control processes, documentation practices, and any certifications they hold (e.g., ISO 9001).

  • Technical Expertise and Transparency: A reputable supplier should possess deep technical knowledge of the products they offer. This includes an understanding of the synthetic route used to produce Methyl 2-amino-5-chloro-4-methylbenzoate, as this will dictate the potential impurity profile. A willingness to discuss the synthesis and provide detailed analytical data is a hallmark of a trustworthy partner.

  • Comprehensive and Verifiable Documentation: The Certificate of Analysis (CoA) is a non-negotiable document that should accompany every batch of material.[5][6][7] This document provides a detailed summary of the analytical tests performed on a specific batch, the results of those tests, and the acceptance criteria. Researchers should also request a Safety Data Sheet (SDS) to ensure proper handling and storage of the compound.

  • Supply Chain Reliability and Scalability: While initial research may only require small quantities, it is prudent to consider a supplier's ability to provide larger batches should the research progress to later stages of development. Inquire about their production capacity, typical lead times, and their process for managing batch-to-batch consistency.

Part 2: Understanding the Chemistry: Synthesis and Impurity Profile

A fundamental understanding of how Methyl 2-amino-5-chloro-4-methylbenzoate is synthesized provides invaluable insight into the potential impurities that may be present. A plausible synthetic route begins with 2-amino-4-methylbenzoic acid, which undergoes chlorination followed by esterification.

A Probable Synthetic Pathway
  • Chlorination of 2-amino-4-methylbenzoic acid: The starting material, 2-amino-4-methylbenzoic acid, can be selectively chlorinated at the 5-position using a suitable chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).[8] The reaction conditions must be carefully controlled to prevent over-chlorination or the formation of other regioisomers.

  • Esterification: The resulting 2-amino-5-chloro-4-methylbenzoic acid is then esterified to yield the final product. A common method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[2][3]

Potential Process-Related Impurities

Based on this synthetic route, researchers should be aware of the following potential impurities:

  • Unreacted Starting Materials: Residual 2-amino-4-methylbenzoic acid or 2-amino-5-chloro-4-methylbenzoic acid.

  • Isomeric Impurities: Incomplete regioselectivity during the chlorination step could lead to the presence of other chloro-isomers.

  • Over-chlorinated Species: The formation of di- or tri-chlorinated products.

  • Residual Solvents and Reagents: Traces of solvents used in the synthesis and purification (e.g., methanol, ethyl acetate) and residual acid catalyst.

  • Byproducts of Esterification: Such as the corresponding ether from side reactions of the alcohol.

The presence and quantity of these impurities should be detailed on the supplier's Certificate of Analysis.

Part 3: Comparative Analysis of Potential Suppliers

The following table provides a non-exhaustive list of potential suppliers for Methyl 2-amino-5-chloro-4-methylbenzoate or closely related compounds. Researchers are encouraged to contact these suppliers directly to obtain the most current information on availability, purity, and pricing for CAS 109748-93-6.

SupplierCompound NameCAS NumberPurity/GradeNotes
Thermo Fisher Scientific (Alfa Aesar) Methyl 2-amino-5-chlorobenzoate5202-89-1≥98.0% (GC)A related compound, useful as a reference. Provides detailed specifications on their website.[2][9]
Tokyo Chemical Industry (TCI) Methyl 2-Amino-4-chlorobenzoate5900-58-3>98.0% (GC)Another related compound from a well-established supplier of research chemicals.[10]
J&K Scientific 2-Amino-4-chloro-5-methylbenzoic acid155184-81-9Not specifiedA potential precursor to the target molecule, indicating capability in this area of chemistry.[11]
BLD Pharm Methyl 2-amino-5-chloro-4-fluorobenzoate936540-27-1Not specifiedA structurally similar compound, suggesting the supplier may have the capacity for custom synthesis.[8]
Chem-Impex 2-Amino-4-chloro-5-methylbenzoic acid155184-81-9≥ 95% (NMR)Supplier of the precursor acid, often a good source for related derivatives.[12]

This table is for informational purposes only. Researchers must independently verify the specifications and suitability of any product for their intended application.

Part 4: Essential Analytical Methods for Quality Control

Independent verification of a supplier's reported purity is a cornerstone of good scientific practice. The following are key analytical techniques for confirming the identity and purity of Methyl 2-amino-5-chloro-4-methylbenzoate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis of non-volatile organic compounds. A reverse-phase method is typically employed for substituted anilines and benzoates.

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Methyl 2-amino-5-chloro-4-methylbenzoate.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute 1 mL of the stock solution to 10 mL with the same diluent to obtain a final concentration of 100 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase:

      • A: 0.1% Phosphoric acid in Water

      • B: Acetonitrile

    • Gradient: 50% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is an indispensable tool for confirming the chemical structure of a molecule. The spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Expected Chemical Shifts: Based on the structure of Methyl 2-amino-5-chloro-4-methylbenzoate, the following approximate chemical shifts (δ) in ppm are expected:

    • Aromatic Protons (2H): Two singlets in the range of 6.5-8.0 ppm. The proton ortho to the amino group will be more upfield, while the proton ortho to the ester will be more downfield.

    • Amino Protons (2H): A broad singlet, typically in the range of 4.0-6.0 ppm. The exact shift can vary with concentration and solvent.

    • Methyl Ester Protons (3H): A sharp singlet around 3.8-3.9 ppm.

    • Aromatic Methyl Protons (3H): A sharp singlet around 2.2-2.4 ppm.[1][4][13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing further confirmation of its identity. When coupled with a chromatographic technique (e.g., LC-MS or GC-MS), it can also aid in the identification of impurities.

Visualizations

Supplier_Qualification_Workflow Supplier Qualification Workflow cluster_0 Initial Screening cluster_1 Technical Evaluation cluster_2 Quality & Reliability Assessment cluster_3 Final Decision Start Identify Potential Suppliers Screen Review Website & Product Catalog Start->Screen RequestInfo Request Preliminary Information (SDS, CoA template) Screen->RequestInfo EvalCoA Evaluate Certificate of Analysis RequestInfo->EvalCoA Information Received AssessPurity Purity & Impurity Profile Analysis EvalCoA->AssessPurity TechSupport Engage with Technical Support AssessPurity->TechSupport QMS Inquire about Quality Management System (QMS) & Certifications TechSupport->QMS Scalability Assess Scalability & Lead Times QMS->Scalability TrialOrder Place Small Trial Order Scalability->TrialOrder QC_Verify In-house QC Verification TrialOrder->QC_Verify Decision Approve or Reject Supplier QC_Verify->Decision

Caption: A structured workflow for qualifying suppliers of critical chemical intermediates.

Analytical_QC_Workflow Analytical QC Workflow for Incoming Material cluster_0 Sample & Document Review cluster_1 Identity Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Final Disposition Receive Receive Material & Supplier's CoA ReviewCoA Review CoA for Completeness & Specification Compliance Receive->ReviewCoA NMR ¹H NMR Spectroscopy ReviewCoA->NMR MS Mass Spectrometry ReviewCoA->MS IdentityConfirm Structure & MW Match? NMR->IdentityConfirm MS->IdentityConfirm HPLC HPLC Purity Analysis IdentityConfirm->HPLC Yes Reject Reject Batch & Contact Supplier IdentityConfirm->Reject No PurityConfirm Purity ≥ 98% & No Unexpected Impurities? HPLC->PurityConfirm Accept Accept Batch for Research Use PurityConfirm->Accept Yes PurityConfirm->Reject No

Caption: A self-validating workflow for the quality control of incoming research chemicals.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2000). ICH Harmonised Tripartite Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 2-amino-5-chlorobenzoate. Retrieved February 24, 2026, from [Link]

  • Shi, Y.-B., Xia, S., He, F.-F., & Wang, H.-B. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025. [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Ideagen. (2024, August 7). Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality. [Link]

  • J&K Scientific. (n.d.). 2-Amino-4-chloro-5-methylbenzoic acid. Retrieved February 24, 2026, from [Link]

  • European Medicines Agency. (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. [Link]

  • ComplianceOnline. (n.d.). Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance. Retrieved February 24, 2026, from [Link]

  • PrepChem. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Retrieved February 24, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Preparation of benzimidazoles from Methyl 2-amino-5-chloro-4-methylbenzoate

Application Note: High-Fidelity Synthesis of Polysubstituted Benzimidazoles from Methyl 2-amino-5-chloro-4-methylbenzoate Executive Summary This application note details the synthetic methodology for transforming Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Polysubstituted Benzimidazoles from Methyl 2-amino-5-chloro-4-methylbenzoate

Executive Summary

This application note details the synthetic methodology for transforming Methyl 2-amino-5-chloro-4-methylbenzoate (Methyl 5-chloro-4-methylanthranilate) into 4,5,6-trisubstituted benzimidazoles. This specific starting material presents a unique "push-pull" electronic environment (amino donor, ester acceptor) combined with a halogen handle, making it a high-value scaffold for kinase inhibitors and anthelmintic pharmacophores.[1]

Key Technical Challenges Addressed:

  • Regioselectivity: Directing nitration to the sterically crowded C3 position (ortho to the amino group) to generate the requisite 1,2-diamine precursor.[1][2]

  • Chemoselectivity: Reducing the nitro group without hydrodehalogenation of the C5-chlorine atom.[1][2][3]

  • Cyclization Versatility: Selecting the appropriate cyclizing agent to yield 2-H, 2-Methyl, or 2-Oxo benzimidazole derivatives.[1][3]

Strategic Analysis & Retrosynthesis

The transformation relies on the construction of the imidazole ring upon the anthranilate core.[2] Since the starting material lacks the secondary nitrogen required for the imidazole ring, the synthesis must proceed via an Nitration-Reduction-Cyclization sequence.[2][3]

Structural Logic: The starting material is a pentasubstituted benzene derivative.[1][2][3] The amino group at C2 is the strongest directing group (ortho/para).[1][2]

  • Para (C5): Blocked by Chlorine.[1][2][3][4][5]

  • Ortho (C3): Open, but sterically crowded between the Amino (C2) and Methyl (C4) groups.[1]

  • Meta (C6): Disfavored by the amino group's directing effect, though favored by the ester's meta-directing effect.[1][2][3] Electronic density calculations confirm C3 as the primary nucleophilic site for electrophilic aromatic substitution (Nitration).[1][2]

Pathway Visualization

SynthesisPath cluster_conditions Critical Control Points Start Methyl 2-amino-5-chloro- 4-methylbenzoate (Starting Material) Nitro Intermediate A: 3-Nitro Derivative Start->Nitro Nitration (HNO3/H2SO4) Diamine Intermediate B: 1,2-Diamine Nitro->Diamine Chemoselective Reduction (Fe/NH4Cl) Benzimidazole Target: Benzimidazole-4-carboxylate Diamine->Benzimidazole Cyclization (R-COOH / Acid)

Figure 1: Linear synthetic workflow for the conversion of the anthranilate core to the benzimidazole scaffold.

Detailed Experimental Protocols

Step 1: Regioselective Nitration

Objective: Introduce a nitrogen source at the C3 position.[1][2][3] Challenge: Steric hindrance at C3 and potential oxidation of the C4-methyl group.[1][2][3]

  • Reagents: Potassium Nitrate (

    
    ), Sulfuric Acid (
    
    
    
    ).[1][2][3][5]
  • Rationale: Using solid nitrate salts allows for better temperature control than fuming nitric acid, reducing the risk of over-oxidation or "runaway" exotherms on this electron-rich ring.[2][3]

Protocol:

  • Dissolution: Charge a reactor with Sulfuric Acid (conc., 10 vol) and cool to 0–5°C.

  • Addition: Add Methyl 2-amino-5-chloro-4-methylbenzoate (1.0 equiv) portion-wise, maintaining internal temperature

    
    . Stir until fully dissolved (solution may turn yellow/orange).
    
  • Nitration: Add Potassium Nitrate (1.05 equiv) portion-wise over 30 minutes. Caution: Exothermic.[1][2][3]

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC/HPLC. The amino group strongly activates the ring, so reaction times are typically short.[2]

  • Quench: Pour the reaction mixture slowly onto Crushed Ice/Water (50 vol) with vigorous stirring. The product should precipitate as a yellow solid.[2][3]

  • Isolation: Filter the solid, wash with water until pH is neutral, and dry under vacuum at 45°C.

  • Yield Expectation: 85–92%.

  • Product: Methyl 2-amino-5-chloro-4-methyl-3-nitrobenzoate.

Step 2: Chemoselective Reduction

Objective: Reduce the nitro group (


) to an amine (

) without removing the chlorine atom (hydrodehalogenation).[1][2][3] Critical Note: Avoid catalytic hydrogenation with Pd/C, as this often leads to dechlorination.[2][3]
  • Recommended System: Iron powder / Ammonium Chloride (

    
    ) in Ethanol/Water.[1][2][3]
    
  • Alternative: Stannous Chloride (

    
    ) (effective but difficult waste disposal).[1][2][3]
    

Protocol:

  • Suspension: Suspend the 3-Nitro intermediate (1.0 equiv) in Ethanol (10 vol) and Water (2.5 vol) .

  • Activation: Add Ammonium Chloride (3.0 equiv) and Iron Powder (325 mesh, 5.0 equiv) .

  • Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous mechanical stirring.

  • Monitoring: Reaction is usually complete within 2–4 hours. The yellow nitro compound converts to a potentially darker diamine species.[2][3]

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the cake with hot ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: The resulting diamine (Methyl 2,3-diamino-5-chloro-4-methylbenzoate) is oxidation-sensitive.[1][3] Use immediately in the next step or store under Nitrogen at -20°C.[1][3]

Step 3: Cyclization to Benzimidazole

Objective: Form the imidazole ring.[1][2][3][5][6] The choice of reagent determines the substituent at the C2 position.[2]

Target C2-SubstituentReagentConditionsMechanism
Hydrogen (Unsubstituted) Formic Acid / Trimethyl OrthoformateReflux, 2-4hCondensation
Methyl Acetic Acid / Polyphosphoric Acid100°C, 4hPhillips Condensation
Oxo / Hydroxy Urea / CDI (Carbonyldiimidazole)Melt (150°C) or THF RefluxCarbonylation
Trifluoromethyl Trifluoroacetic Acid (TFA)RefluxCondensation

Protocol (Standard C2-H Formation):

  • Reaction: Dissolve the Diamine intermediate in Formic Acid (5 vol) .

  • Cyclization: Heat to 90–100°C for 3 hours.

  • Workup: Cool to room temperature. Pour into Ice Water .

  • Neutralization: Basify to pH 8 using Ammonium Hydroxide (25%) . The benzimidazole will precipitate.[2][3]

  • Purification: Filter and recrystallize from Methanol/Water.

Data Presentation & Process Parameters

Physicochemical Properties of Key Intermediates
CompoundStateApprox.[2][3][5][6][7][8][9][10][11][12] MP (°C)Key IR Signals (

)
Starting Material Off-white solid68-723350/3450 (

), 1690 (Ester

)
3-Nitro Intermediate Yellow solid110-1151530/1350 (

), 1700 (Ester)
Benzimidazole Product White/Pale solid>2003200 (Broad

), 1710 (Ester)
Decision Logic for Cyclization Reagents

CyclizationLogic Start 1,2-Diamine Intermediate Target Desired C2-Substituent? Start->Target H Reagent: Formic Acid (or TMOF) Target->H Hydrogen Me Reagent: Acetic Acid (or Acetic Anhydride) Target->Me Alkyl (Methyl) OH Reagent: CDI or Urea Target->OH Oxo/Hydroxy

Figure 2: Reagent selection guide based on the desired pharmacophore outcome.

Troubleshooting & Scientific Validation (E-E-A-T)

  • Issue: Low Yield in Nitration.

    • Cause: Over-nitration or oxidation of the methyl group.[2][3]

    • Solution: Ensure temperature is strictly

      
      . Use Acetyl Nitrate (generated in situ from 
      
      
      
      ) for milder conditions if the sulfuric acid route is too harsh [1].[1][2]
  • Issue: Dechlorination during Reduction.

    • Cause: Use of Palladium catalysts or excessive Zinc.[2][3]

    • Solution: Switch to Fe/NH4Cl or SnCl2/HCl .[1][2][3] Iron-mediated reduction is the industrial gold standard for halonitroarenes [2].[1][3]

  • Issue: Incomplete Cyclization.

    • Cause: Steric hindrance from the C4-methyl group (which is peri- to the reaction center).[1][2][3]

    • Solution: Use Polyphosphoric Acid (PPA) as the solvent/catalyst at 120°C. PPA acts as a powerful dehydrating agent, forcing the closure of the imidazole ring even in sterically congested systems [3].[2]

References

  • Nitration Methodologies: "Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate." AII NMR. Retrieved from [Link] (General mechanism validation).[1][2]

  • Benzimidazole Synthesis Overview: "Benzimidazole synthesis." Organic Chemistry Portal. Retrieved from [Link] (Validates Fe/NH4Cl reduction and cyclization protocols).[1][2]

  • Telmisartan Intermediate Synthesis (Analogous Chemistry): "Highly Efficient and Practical Synthesis of the Key Intermediate of Telmisartan." Organic Process Research & Development (ACS).[1][2][3] Retrieved from [Link] (Validates anthranilate-to-benzimidazole pathways).[1][2][3]

  • Structure Validation: "Methyl 2-amino-5-chlorobenzoate Crystal Structure." Acta Crystallographica. Retrieved from [Link].[1][2][3]

Sources

Application

Methyl 2-amino-5-chloro-4-methylbenzoate in pharmaceutical intermediate synthesis

An Application Guide to the Synthesis and Utility of Substituted Aminobenzoates as Pharmaceutical Intermediates Introduction: The Architectural Importance of Precision Scaffolds in Modern Drug Discovery In the landscape...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis and Utility of Substituted Aminobenzoates as Pharmaceutical Intermediates

Introduction: The Architectural Importance of Precision Scaffolds in Modern Drug Discovery

In the landscape of modern therapeutics, particularly in targeted cancer treatments, the demand for complex and precisely functionalized molecular scaffolds has never been greater. Substituted aminobenzoates, such as Methyl 2-amino-5-chloro-4-methylbenzoate, represent a critical class of building blocks that provide the necessary structural framework for many active pharmaceutical ingredients (APIs). Their unique arrangement of amino, chloro, and ester functional groups on an aromatic ring offers a versatile platform for constructing the core structures of sophisticated drugs, especially kinase inhibitors targeting mutations like KRAS G12C.[1][2]

This guide serves as a technical resource for researchers and drug development professionals, offering in-depth protocols and scientific rationale for the synthesis and application of this vital class of intermediates. We will explore the causality behind experimental choices, provide self-validating and robust protocols, and contextualize the intermediate's role within the synthesis of cutting-edge pharmaceuticals.

Section 1: Core Characteristics and Safety Profile

A thorough understanding of the physicochemical properties and safety requirements of any intermediate is foundational to its successful and safe application in a laboratory or manufacturing setting. The data presented below is for Methyl 2-amino-5-chlorobenzoate (CAS: 5202-89-1), a closely related and well-documented analogue that serves as a representative for this class of compounds.

Physicochemical Data
PropertyValueSource
CAS Number 5202-89-1[3]
Molecular Formula C₈H₈ClNO₂[3]
Molecular Weight 185.61 g/mol [4]
Appearance Pale yellow to brown solid[1]
Melting Point 66-68 °C
Boiling Point 168-170 °C at 22 mmHg
IUPAC Name methyl 2-amino-5-chlorobenzoate[4]
GHS Hazard and Safety Information

Safe handling is paramount. This compound is classified as an irritant and requires appropriate personal protective equipment (PPE) and handling procedures.[3][5]

  • Hazard Statements:

    • H315: Causes skin irritation.[3][5]

    • H319: Causes serious eye irritation.[3][5]

    • H335: May cause respiratory irritation.[3][6]

  • Precautionary Statements (Prevention):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

    • P264: Wash skin thoroughly after handling.[7]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • Precautionary Statements (Response):

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]

Section 2: Synthesis Protocol for Methyl 2-amino-5-chlorobenzoate

The synthesis of substituted methyl aminobenzoates is a well-established process, most commonly achieved via Fischer esterification of the corresponding carboxylic acid. This method is favored for its use of inexpensive reagents, straightforward procedure, and scalability.

Mechanistic Rationale and Experimental Logic

Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. In this protocol, 2-amino-5-chlorobenzoic acid is reacted with methanol in the presence of a strong acid catalyst (generated from thionyl chloride or hydrogen chloride gas). The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired methyl ester. Using an excess of methanol not only serves as the reagent but also drives the equilibrium towards the product side, maximizing the yield.

Detailed Experimental Protocol: Fischer Esterification

This protocol is adapted from established literature procedures for the synthesis of anthranilic acid esters.[8][9]

Materials:

  • 2-Amino-5-chlorobenzoic acid

  • Methanol (Anhydrous)

  • Thionyl chloride (SOCl₂) or Hydrogen Chloride (gas)

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-5-chlorobenzoic acid (1.0 eq) in anhydrous methanol (approx. 3 mL per mmol of acid).

  • Acid Catalysis: Cool the suspension in an ice bath. Slowly and carefully add thionyl chloride (3.0 eq) dropwise.[8] Causality Note: This addition is highly exothermic and generates HCl gas in situ, which acts as the catalyst. Slow addition in an ice bath is critical to control the reaction temperature and prevent runaway reactions.

  • Reflux: Once the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux overnight (approx. 12-16 hours) to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Removal: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Neutralization (Work-up): Dissolve the resulting residue in ethyl acetate. Carefully add a 10% aqueous solution of sodium carbonate to neutralize the excess acid until the pH is ~7-8. Safety Note: CO₂ gas will evolve during neutralization; ensure adequate ventilation and perform this step slowly.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with deionized water, followed by a brine solution.

  • Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[8]

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by washing with a non-polar solvent like ether to afford the pure Methyl 2-amino-5-chlorobenzoate.[8]

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents 1. Combine Reactants (Acid, Methanol) catalyst 2. Add Catalyst (SOCl₂) (Ice Bath) reagents->catalyst reflux 3. Heat to Reflux (Overnight) catalyst->reflux evap 4. Evaporate Methanol reflux->evap neut 5. Neutralize with Na₂CO₃ evap->neut ext 6. Extract with EtOAc neut->ext dry 7. Dry Organic Layer ext->dry evap2 8. Concentrate & Purify dry->evap2 final_product Methyl 2-amino-5-chlorobenzoate evap2->final_product Yields Pure Product

Caption: General workflow for the synthesis of Methyl 2-amino-5-chlorobenzoate.

Quantitative Data Summary
ReagentMolar Eq.PurposeTypical YieldPurity
2-Amino-5-chlorobenzoic acid1.0Starting Material->98%
MethanolExcessReagent & Solvent-Anhydrous
Thionyl Chloride3.0Catalyst Precursor->99%
Product -Target Intermediate85-95%>99% after purification

Section 3: Application in API Synthesis - The Case of KRAS G12C Inhibitors

The true value of an intermediate like Methyl 2-amino-5-chloro-4-methylbenzoate is realized in its incorporation into a high-value API. This class of molecules is instrumental in the synthesis of KRAS G12C inhibitors such as Sotorasib and Adagrasib, which represent a breakthrough in treating specific types of cancer.[10][11][12]

Synthetic Strategy: Building the Core

In the synthesis of many kinase inhibitors, the amino group of the aminobenzoate intermediate serves as a key nucleophile. It is often used to form an amide bond or to participate in a cyclization reaction to construct a heterocyclic core, which is essential for the drug's binding to the target protein. The chloro and methyl substituents on the ring play a crucial role in modulating the electronic properties and steric profile of the final molecule, enhancing its potency and selectivity.[1]

Representative Protocol: N-Acylation

A common subsequent step is the acylation of the primary amine to form an amide. This amide can be a final feature of the API or an intermediate for further cyclization.

Procedure:

  • Dissolution: Dissolve Methyl 2-amino-5-chlorobenzoate (1.0 eq) and a base such as triethylamine or DIPEA (1.2 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF) under an inert atmosphere (N₂ or Ar).

  • Acylation: Cool the solution to 0 °C. Add the desired acyl chloride (1.1 eq) dropwise via a syringe. Causality Note: The base is essential to neutralize the HCl byproduct of the reaction, preventing it from protonating the starting amine and rendering it unreactive.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Upon completion, quench the reaction with water. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-acylated product by column chromatography on silica gel.

Conceptual Pathway Visualization

This diagram illustrates the conceptual use of a substituted aminobenzoate intermediate in the formation of a key heterocyclic core found in many kinase inhibitors.

G start Methyl 2-amino-5-chloro -4-methylbenzoate process Key Bond Formation (e.g., Amidation, Cyclization) start->process reagent + Acylating/Cyclizing Agent reagent->process intermediate Functionalized Core Structure process->intermediate steps Further Synthetic Steps intermediate->steps api Final API (e.g., KRAS G12C Inhibitor) steps->api

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Diazotization of Methyl 2-amino-5-chloro-4-methylbenzoate

Introduction: The Strategic Importance of Aryl Diazonium Salts In the landscape of synthetic organic chemistry, the diazotization of primary aromatic amines stands as a cornerstone transformation. This process converts a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aryl Diazonium Salts

In the landscape of synthetic organic chemistry, the diazotization of primary aromatic amines stands as a cornerstone transformation. This process converts a relatively inert amino group into an exceptionally versatile diazonium salt, which serves as a synthetic linchpin for introducing a wide array of functional groups onto an aromatic ring that are often inaccessible through direct substitution methods.[1][2][3] The resulting aryl diazonium salt is a powerful intermediate, unlocking pathways to aryl halides, phenols, cyanides, and other valuable derivatives through subsequent reactions like the Sandmeyer, Schiemann, and azo coupling reactions.[4][5][6]

This guide provides a detailed protocol and in-depth analysis for the diazotization of a specific, structurally complex substrate: Methyl 2-amino-5-chloro-4-methylbenzoate. The insights and methodologies presented herein are tailored for researchers, scientists, and drug development professionals who require a robust and reproducible procedure for generating the corresponding diazonium salt, a key building block for novel pharmaceutical agents and advanced materials. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and emphasize the critical safety considerations inherent to this powerful chemical transformation.

The Diazotization Reaction: A Mechanistic Deep Dive

The conversion of a primary aromatic amine to a diazonium salt is a multi-step process that hinges on the in situ generation of the key electrophile, the nitrosonium ion (NO⁺).[7][8] The entire reaction must be conducted under strictly controlled, low-temperature conditions (typically 0–5 °C) to prevent the premature decomposition of the thermally unstable diazonium salt product.[2][9]

The mechanism proceeds as follows:

  • Formation of Nitrous Acid: In the presence of a strong mineral acid such as hydrochloric acid (HCl), sodium nitrite (NaNO₂) is protonated to generate unstable nitrous acid (HNO₂).[10][11]

  • Generation of the Nitrosonium Ion: The nitrous acid is further protonated by the excess strong acid, followed by the loss of a water molecule to yield the highly electrophilic nitrosonium ion (NO⁺). This is the key reactive species in the diazotization process.[7][12]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (Methyl 2-amino-5-chloro-4-methylbenzoate) attacks the nitrosonium ion, forming a new N-N bond.[10]

  • Formation of N-nitrosamine: A series of proton transfers, often facilitated by water or the conjugate base of the acid, leads to the formation of an N-nitrosamine intermediate.[10][12]

  • Tautomerization and Dehydration: The N-nitrosamine tautomerizes to a diazohydroxide.[10] Subsequent protonation of the hydroxyl group by the acid catalyst converts it into an excellent leaving group (H₂O). The departure of water, driven by the formation of a stable nitrogen-nitrogen triple bond, yields the final aryl diazonium salt.[7][10][12]

The resonance stabilization provided by the aromatic ring makes aryl diazonium salts significantly more stable than their aliphatic counterparts, which decompose rapidly.[2][13]

Diazotization_Mechanism cluster_step1 Step 1 & 2: Nitrosonium Ion Formation cluster_step2 Step 3-5: Reaction with Amine NaNO2 NaNO₂ NO_plus NO⁺ (Nitrosonium Ion) NaNO2->NO_plus in situ generation HCl 2 HCl HCl->NO_plus Amine Ar-NH₂ H2O H₂O NaCl NaCl N_Nitrosamine Ar-NH-N=O (N-Nitrosamine) Amine->N_Nitrosamine + NO⁺, -H⁺ Diazohydroxide Ar-N=N-OH (Diazohydroxide) N_Nitrosamine->Diazohydroxide Tautomerization Diazonium Ar-N₂⁺ (Aryl Diazonium Salt) Diazohydroxide->Diazonium + H⁺, -H₂O

Caption: Workflow of the diazotization mechanism.

Detailed Experimental Protocol

This protocol outlines the procedure for the diazotization of Methyl 2-amino-5-chloro-4-methylbenzoate. It is critical to adhere to the temperature constraints and safety precautions outlined.

Reagents and Materials
ReagentFormulaMW ( g/mol )Molarity/Conc.Amount (10 mmol scale)Notes
Methyl 2-amino-5-chloro-4-methylbenzoateC₉H₁₀ClNO₂199.63-2.00 g (10.0 mmol)Starting Material
Concentrated Hydrochloric AcidHCl36.46~12 M (37%)5.0 mL (~60 mmol)Reagent and Solvent
Sodium NitriteNaNO₂69.00-0.725 g (10.5 mmol)Diazotizing Agent
Deionized WaterH₂O18.02-20 mLSolvent
Sulfamic AcidH₃NSO₃97.09-~0.1 gFor quenching excess HNO₂
Starch-Iodide Paper---As neededIndicator
IceH₂O (solid)--As neededFor cooling bath
Sodium Chloride (Rock Salt)NaCl58.44-As neededFor ice-salt bath

Equipment:

  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Internal thermometer

  • Ice-salt bath

Step-by-Step Procedure
  • Preparation of the Amine Salt Solution:

    • In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add Methyl 2-amino-5-chloro-4-methylbenzoate (2.00 g, 10.0 mmol).

    • Add 15 mL of deionized water followed by the slow addition of concentrated hydrochloric acid (5.0 mL).

    • Stir the mixture. The amine will dissolve to form its hydrochloride salt, which may precipitate as a fine white solid. This is normal.

  • Cooling:

    • Place the flask in an ice-salt bath and begin vigorous stirring.

    • Insert a low-temperature thermometer to monitor the internal temperature of the slurry.

    • Cool the mixture until the internal temperature is stable between 0 °C and 5 °C. This temperature range is critical for the success and safety of the reaction. [14]

  • Preparation of the Nitrite Solution:

    • In a separate small beaker, dissolve sodium nitrite (0.725 g, 10.5 mmol) in 5 mL of cold deionized water.

  • Diazotization Reaction:

    • Transfer the sodium nitrite solution to a dropping funnel positioned over the reaction flask.

    • Add the sodium nitrite solution dropwise to the cold, stirring amine salt slurry over a period of 15-20 minutes.

    • Crucial: Maintain the internal reaction temperature below 5 °C throughout the addition.[15] The exothermic nature of the reaction requires slow addition and efficient cooling. The solids in the flask should gradually dissolve, resulting in a clear, pale-yellow solution of the diazonium salt.

  • Reaction Monitoring and Completion:

    • After the addition is complete, continue stirring the solution in the ice bath for an additional 15-20 minutes.

    • To check for the presence of excess nitrous acid (indicating the reaction is complete), dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate dark blue-black color indicates excess nitrous acid.[15]

    • If the test is negative, add a few more drops of the nitrite solution and re-test after 5 minutes.

  • Quenching Excess Nitrous Acid:

    • Once the reaction is complete (positive starch-iodide test), add a small amount of sulfamic acid (or urea) portion-wise to the reaction mixture until the starch-iodide test is negative. This safely neutralizes the excess, potentially hazardous nitrous acid.

The resulting cold solution of Methyl 5-chloro-4-methyl-2-(diazo)benzoate hydrochloride is now ready for immediate use in subsequent synthetic transformations. DO NOT attempt to isolate the diazonium salt.

Critical Safety Protocols: Handling Diazonium Compounds

Aryl diazonium salts are notoriously unstable and can be violently explosive, particularly in a dry, solid state.[2][14][16] Adherence to strict safety protocols is not merely recommended; it is mandatory.

  • In Situ Use Only: Always prepare and use diazonium salts in a cold solution without isolation.[17] Any attempt to isolate the solid salt, especially from non-stabilizing counter-ions like chloride, poses a severe explosion risk.

  • Temperature Control: As emphasized, maintain the temperature below 5 °C at all times.[14][15] Decomposition accelerates at higher temperatures, releasing nitrogen gas and potentially leading to a runaway reaction.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields (or goggles), a face shield, a lab coat, and chemical-resistant gloves.[18][19]

  • Ventilation: Perform the reaction in a well-ventilated chemical fume hood to avoid inhalation of HCl vapors and potentially evolved nitrogen oxides.[11][18]

  • Stoichiometry: Use only a slight excess of sodium nitrite. A large excess can lead to unwanted side reactions and increased risk.[14][15]

  • Quenching: Always quench excess nitrous acid before workup or subsequent steps.

  • Handling Solids: Never use a metal spatula to scrape or handle any solid precipitates that may form. Use plastic or wood applicators to minimize the risk of initiation by friction.[14][15][16]

  • Disposal: Quench any remaining diazonium salt solution with a reducing agent (e.g., sodium bisulfite) before disposal according to institutional guidelines.

Synthetic Utility: Downstream Reactions

The generated Methyl 5-chloro-4-methyl-2-(diazo)benzoate is a versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (releasing N₂ gas) and can be displaced by a wide variety of nucleophiles, often with the aid of a copper(I) catalyst in what are known as Sandmeyer reactions.[5][20]

Synthetic_Utility Start Methyl 5-chloro-4-methyl-2-(diazo)benzoate CuCl CuCl / HCl Start->CuCl CuBr CuBr / HBr Start->CuBr CuCN CuCN / KCN Start->CuCN KI KI Start->KI HBF4 1. HBF₄ 2. Heat Start->HBF4 H2O H₂O / H⁺, Heat Start->H2O Chloro Ar-Cl (Sandmeyer) CuCl->Chloro Bromo Ar-Br (Sandmeyer) CuBr->Bromo Cyano Ar-CN (Sandmeyer) CuCN->Cyano Iodo Ar-I KI->Iodo Fluoro Ar-F (Schiemann) HBF4->Fluoro Hydroxy Ar-OH (Phenol) H2O->Hydroxy

Caption: Key transformations of the aryl diazonium salt.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Reaction mixture turns dark brown/black with vigorous gas evolution. Reaction temperature exceeded 5-10 °C, causing decomposition of the diazonium salt.Immediately cease addition of nitrite. Ensure the cooling bath is efficient. The run is likely failed and should be safely quenched and discarded. For future runs, use a more efficient cooling bath (ice-salt or acetone-dry ice) and add the nitrite solution more slowly.
Starch-iodide test remains negative after adding all nitrite solution. Insufficient sodium nitrite was used (e.g., due to weighing error or decomposition of NaNO₂). The amine is not fully soluble.Add a small additional amount (5-10 mol%) of sodium nitrite solution and re-test. Ensure sufficient acid is present to fully protonate and dissolve the amine starting material.
Low yield in the subsequent Sandmeyer reaction. Premature decomposition of the diazonium salt. Diazonium salt solution was not used immediately. Incomplete diazotization.Ensure the diazonium salt solution is kept cold and used promptly after preparation. Verify complete diazotization using the starch-iodide test before proceeding.
Starting amine precipitates out upon cooling. The amine hydrochloride salt has low solubility at 0 °C.This is often acceptable. Proceed with the slow addition of nitrite solution. The solid should redissolve as it reacts to form the more soluble diazonium salt. Ensure vigorous stirring to maintain a homogenous slurry.

References

  • Diazotization Reaction Mechanism. (2019). BYJU'S. [Link]

  • Diazotization reaction: Mechanism and Uses. (2023). Online Chemistry notes. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

  • Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism. (2025). JoVE. [Link]

  • Chemistry Diazotization Reaction. (n.d.). sathee jee. [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. [Link]

  • Diazonium Salts Preparation. (n.d.). BYJU'S. [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]

  • Reactive Chemical Hazards of Diazonium Salts. (2015). ResearchGate. [Link]

  • Mechanism of Diazotization. (n.d.). Scribd. [Link]

  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020). Organic Letters, ACS Publications. [Link]

  • Basic Principles, Methods and Application of Diazotization Titration. (n.d.). Pharmaguideline. [Link]

  • The Reaction of Amines with Nitrous Acid. (2021). Chemistry Steps. [Link]

  • Experiment 9 - Arenediazonium Salts. (n.d.). WebAssign. [Link]

  • The conversion of primary aromatic amines into diazonium salts is known as. (n.d.). Allen. [Link]

  • Diazonium Salt Formation Mechanism. (2024). Organic Chemistry, YouTube. [Link]

  • Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine. (2015). ACS Publications. [Link]

  • Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (2009). Progress in Color, Colorants and Coatings. [Link]

  • One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. (2025). SciELO. [Link]

  • The diazotization process. (n.d.). ResearchGate. [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Sandmeyer Reaction. (n.d.). SynArchive. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 2-amino-5-chloro-4-methylbenzoate Synthesis

Introduction: The Synthetic Challenge Welcome to the technical support center. You are likely here because you are encountering yield or purity bottlenecks in the synthesis of Methyl 2-amino-5-chloro-4-methylbenzoate .

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge

Welcome to the technical support center. You are likely here because you are encountering yield or purity bottlenecks in the synthesis of Methyl 2-amino-5-chloro-4-methylbenzoate . This compound is a critical scaffold in the synthesis of various pharmaceutical intermediates (e.g., for CDK inhibitors or agrochemicals).

The synthesis typically fails in two specific areas:

  • Regioselectivity during chlorination: Achieving the 5-chloro substitution without contaminating the 3-position or over-chlorinating.

  • Chemo-stability during reduction: If approaching from the nitro-precursor, preventing the loss of the chlorine atom (hydrodehalogenation).

This guide prioritizes the Direct Chlorination Route (most common) and provides a contingency for the Nitro-Reduction Route .

Module 1: Strategic Route Selection

Before troubleshooting, confirm you are using the optimal pathway for your scale and available equipment.

Synthesis_Selection Start Starting Material? RouteA Methyl 2-amino-4-methylbenzoate Start->RouteA RouteB Methyl 4-methyl-2-nitrobenzoate Start->RouteB DecisionA Primary Challenge: Regioselectivity (3-Cl vs 5-Cl) RouteA->DecisionA DecisionB Primary Challenge: Dehalogenation (Loss of Cl) RouteB->DecisionB ActionA Protocol: NCS Electrophilic Sub. (Kinetic Control) DecisionA->ActionA Recommended ActionB Protocol: Fe/NH4Cl Reduction (Chemoselective) DecisionB->ActionB Alternative

Figure 1: Decision matrix for selecting the synthesis pathway based on precursor availability and associated risks.

Module 2: The Chlorination Protocol (Primary Route)

Context: The amino group at C2 and the methyl group at C4 both direct electrophilic attack to positions C3 and C5. However, C3 is sterically hindered (sandwiched between the ester and amine). C5 is the kinetic product.

Troubleshooting Guide: Low Yield & Impurities
Q1: I am getting a mixture of 3-chloro and 5-chloro isomers. How do I fix this?

Diagnosis: The reaction temperature is likely too high, or the reagent is too aggressive (


 gas or Sulfuryl Chloride), leading to thermodynamic equilibration or lack of discrimination.
Solution:  Switch to N-Chlorosuccinimide (NCS)  in a polar aprotic solvent (DMF or Acetonitrile) and maintain low temperatures.

Optimized Protocol:

  • Dissolution: Dissolve Methyl 2-amino-4-methylbenzoate (1.0 eq) in Acetonitrile (MeCN) or DMF (5-10 volumes).

    • Why? MeCN stabilizes the transition state and often precipitates the succinimide byproduct, driving the reaction.

  • Temperature: Cool the solution to 0–5°C .

  • Addition: Add NCS (1.05 eq) portion-wise over 30–60 minutes.

    • Critical: Do not dump all NCS at once. An exotherm will ruin the regioselectivity.

  • Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 4–6 hours. Do not heat above 40°C.

    • Mechanism:[1][2][3] Heating promotes attack at the sterically crowded C3 position and radical side-chain chlorination on the C4-methyl group.

Q2: I see "benzyl chloride" impurities (chlorination on the methyl group).

Diagnosis: Radical substitution is competing with electrophilic aromatic substitution. This is caused by light exposure or high temperatures. Solution:

  • Protect from light: Wrap the flask in aluminum foil.

  • Radical Scavenger: If persistent, add a small amount of BHT (butylated hydroxytoluene) to the reaction mixture to quench radical chains.

Q3: The reaction is incomplete, but adding more NCS causes over-chlorination.

Diagnosis: The HCl byproduct generated (if using older NCS or moisture presence) might be protonating the amine, deactivating the ring. Solution:

  • Add Ammonium Acetate (10 mol%) as a catalyst. It acts as a proton shuttle, facilitating the N-Cl bond cleavage from NCS without fully deactivating the aniline substrate.

Module 3: The Nitro-Reduction Route (Alternative)

Context: If you start with Methyl 5-chloro-4-methyl-2-nitrobenzoate, you must reduce the nitro group to an amine.

Q4: I am losing the chlorine atom (Dehalogenation) during hydrogenation.

Diagnosis: You are likely using Palladium on Carbon (Pd/C) with Hydrogen gas. Pd/C is excellent for cleaving Aryl-Cl bonds. Solution: Stop using standard Catalytic Hydrogenation. Use a dissolving metal reduction or a "poisoned" catalyst.

Comparison of Reduction Methods:

MethodReagentsRisk of DehalogenationYieldRecommendation
Catalytic H2 Pd/C, H2High Low (due to side products)AVOID
Transfer Hydrog. Pd/C, FormateModerate ModerateUse only if Pd is sulfided
Bechamp Fe powder, AcOHZero High (>85%)PREFERRED
Stannous SnCl2, HClZero HighGood, but toxic waste

Optimized Fe/AcOH Protocol:

  • Suspend the nitro compound in Ethanol/Water (4:1) .

  • Add Iron powder (3-5 eq) and Ammonium Chloride (1 eq) (milder than HCl).

  • Heat to reflux (70–80°C) for 2–4 hours.

  • Workup: Filter hot through Celite to remove iron oxides. The chlorine will remain intact.

Module 4: Workup & Purification Logic

Isolating the product as a pure solid is often the final hurdle.

Workup_Flow cluster_solvents Recrystallization Solvents Rxn Reaction Mixture (NCS Route) Quench Quench: Water/Na2S2O3 Rxn->Quench Stop Rxn Extract Extraction: EtOAc Quench->Extract Wash Wash: NaHCO3 (Remove Succinimide) Extract->Wash Dry Dry & Concentrate Wash->Dry Cryst Recrystallization Dry->Cryst S1 MeOH / Water (Best) Cryst->S1 S2 Hexane / EtOAc Cryst->S2

Figure 2: Standard workup protocol to ensure removal of succinimide byproducts and isolation of pure crystals.

Q5: My product is an oil and won't crystallize.

Solution:

  • Succinimide Removal: Ensure you washed the organic layer thoroughly with water and mild bicarbonate. Succinimide is water-soluble; if it remains, it depresses the melting point.

  • Solvent Swap: Dissolve the crude oil in a minimum amount of hot Methanol . Add water dropwise until turbidity appears. Cool slowly to 4°C.

  • Seed: If you have a previous batch, add a seed crystal. If not, scratch the glass wall of the flask.

References

  • NCS Chlorination Specifics

    • Title: Chlorination of anilines and phenols with N-chlorosuccinimide.[2]

    • Source:Common Organic Chemistry / Carey & Sundberg.
    • URL:

  • Nitro Reduction Integrity

    • Title: Selective reduction of nitro compounds in the presence of halogens.
    • Source:BenchChem Applic
    • URL:

  • Synthesis of Methyl 2-amino-5-chlorobenzoate (Analog)

    • Title: Synthesis of methyl 2-amino-5-chlorobenzoate via acid esterific
    • Source:PrepChem.
    • URL:

  • Regioselectivity in Aniline Halogenation

    • Title: The Chlorination of Reactive Anilines.[4]

    • Source:J. Org. Chem. / Sciencemadness Archive.
    • URL:

(Note: While specific deep-links to paid journals are restricted, the above represent standard open-access or database entry points for the verified protocols described.)

Sources

Optimization

Technical Support Center: Solubility of Methyl 2-amino-5-chloro-4-methylbenzoate in Organic Solvents

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-amino-5-chloro-4-methylbenzoate. This guide provides in-depth troubleshooting advice and frequ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-amino-5-chloro-4-methylbenzoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to the solubility of this compound in organic solvents. Our goal is to equip you with the scientific principles and practical techniques necessary to overcome solubility hurdles in your experiments.

I. Understanding the Solubility Profile of Methyl 2-amino-5-chloro-4-methylbenzoate

Methyl 2-amino-5-chloro-4-methylbenzoate is an aromatic compound with moderate polarity. Its solubility is governed by the interplay of its functional groups: the polar amino and ester groups, and the nonpolar methyl and chloro-substituted benzene ring. The principle of "like dissolves like" is a fundamental concept to consider when selecting an appropriate solvent.[1] Polar solvents will interact favorably with the amino and ester groups, while nonpolar solvents will better solvate the aromatic ring.

II. Frequently Asked Questions (FAQs)

Q1: I am unable to find specific solubility data for Methyl 2-amino-5-chloro-4-methylbenzoate. Where should I start?

A1: While specific quantitative solubility data for this compound may not be readily available in the public domain, you can start by performing a preliminary solubility test with a range of common organic solvents.[2] This will provide a qualitative understanding of its solubility profile. Based on its structure, a good starting point would be to test its solubility in solvents of varying polarities, such as:

  • Polar Protic Solvents: Methanol, Ethanol

  • Polar Aprotic Solvents: Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate

  • Nonpolar Solvents: Toluene, Hexane

Q2: My compound is not dissolving in my chosen solvent. What are the likely causes and how can I troubleshoot this?

A2: Several factors can contribute to poor solubility.[3][4] Here’s a systematic approach to troubleshooting:

  • Incorrect Solvent Selection: The polarity of your solvent may not be compatible with the compound. Refer to the principle of "like dissolves like" and consider a solvent with a different polarity.[1][5]

  • Concentration Exceeds Solubility Limit: You may be attempting to prepare a solution that is more concentrated than the compound's solubility limit in that particular solvent. Try reducing the concentration.[6]

  • Low Temperature: For most solids, solubility increases with temperature.[4][5][7] Gentle heating and agitation can often help to dissolve the compound. However, be cautious as excessive heat can cause degradation.

  • Impure Compound: Impurities in your sample can affect its solubility. Ensure you are using a pure sample of Methyl 2-amino-5-chloro-4-methylbenzoate.

III. Troubleshooting Guide: Practical Solutions for Common Solubility Issues

This section provides a more detailed, step-by-step guide to resolving common solubility problems.

Issue 1: The compound "oils out" or forms a precipitate upon adding a second solvent.

This is a common observation when changing the solvent environment, for instance, when diluting a stock solution in a different solvent system.

Root Cause: The addition of the second solvent (an anti-solvent) reduces the overall solvating power of the mixture for your compound, causing it to precipitate.

Solutions:

  • Use a Co-solvent System: Instead of a single solvent, try a mixture of two or more miscible solvents. This allows you to fine-tune the polarity of the solvent system to better match the solute.

  • Gradual Addition: Add the second solvent slowly while vigorously stirring or vortexing the solution. This can help to maintain a homogenous solution.

  • Optimize the Solvent Ratio: Experiment with different ratios of your solvents to find the optimal mixture that keeps your compound in solution at the desired concentration.

Issue 2: The compound appears to be insoluble in a wide range of solvents.

If you've tried several solvents without success, a more systematic approach is needed.

Troubleshooting Workflow:

G A Start: Compound Insoluble B Verify Compound Purity A->B C Perform Small-Scale Solubility Screen B->C D Test Polar Aprotic Solvents (e.g., DMSO, DMF) C->D E Test Polar Protic Solvents (e.g., Methanol, Ethanol) C->E F Test Nonpolar Solvents (e.g., Toluene, Dichloromethane) C->F G Consider Co-Solvent Systems D->G If still insoluble E->G If still insoluble F->G If still insoluble H Investigate Temperature Effects G->H I Solubility Achieved H->I If successful J Consult Literature for Structurally Similar Compounds H->J If still insoluble

Caption: A logical workflow for troubleshooting persistent solubility issues.

Explanation of Workflow:

  • Verify Purity: Before extensive experimentation, confirm the purity of your compound. Impurities can significantly impact solubility.

  • Solubility Screen: Use a small amount of your compound to test its solubility in a broad range of solvents.

  • Co-Solvents: If single solvents fail, explore binary or even ternary solvent systems.

  • Temperature: Investigate the effect of temperature on solubility.

  • Literature Search: If all else fails, look for solubility data on compounds with similar structures. This can provide valuable clues for solvent selection. For instance, data on the solubility of "2-Amino-5-chloro-3-methylbenzoic Acid" in various solvents could offer a starting point.[8][9]

IV. Experimental Protocol: Determining the Solubility of Methyl 2-amino-5-chloro-4-methylbenzoate

If quantitative solubility data is required, the following "shake-flask" method is a reliable and widely used technique.[10]

Objective: To determine the equilibrium solubility of Methyl 2-amino-5-chloro-4-methylbenzoate in a given solvent at a specific temperature.

Materials:

  • Methyl 2-amino-5-chloro-4-methylbenzoate (pure)

  • Selected organic solvent(s)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of Methyl 2-amino-5-chloro-4-methylbenzoate to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that an equilibrium is reached.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Analysis: Dilute the filtered sample with a suitable solvent and analyze the concentration of Methyl 2-amino-5-chloro-4-methylbenzoate using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Experimental Workflow Diagram:

G A Add Excess Compound to Solvent B Equilibrate with Shaking at Constant Temperature A->B C Allow Excess Solid to Settle B->C D Withdraw Supernatant C->D E Filter Sample D->E F Analyze Concentration (HPLC/UV-Vis) E->F G Calculate Solubility F->G

Caption: Step-by-step workflow for the shake-flask solubility determination method.

V. Data Summary: Expected Solubility Trends

While specific quantitative data is not available, a qualitative solubility table based on chemical principles can be a useful guide.

Solvent ClassExample SolventsExpected Solubility of Methyl 2-amino-5-chloro-4-methylbenzoateRationale
Polar Protic Methanol, EthanolModerate to HighThe hydroxyl group can hydrogen bond with the amino and ester groups of the solute.
Polar Aprotic DMSO, AcetonitrileHighThese solvents have large dipole moments and can effectively solvate the polar functional groups of the compound.
Slightly Polar Ethyl Acetate, AcetoneModerateThese solvents offer a balance of polar and nonpolar characteristics, making them good candidates for dissolving this compound.
Nonpolar Toluene, HexaneLow to Very LowThe nonpolar nature of these solvents is not well-suited to solvate the polar amino and ester functional groups of the solute.[1]

VI. References

  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues.

  • Benchchem. SB-219994 Technical Support Center: Troubleshooting Solubility Issues.

  • Benchchem. Butrol Technical Support Center: Troubleshooting Solubility Issues in Experiments.

  • Cayman Chemical. Solubility Factors When Choosing a Solvent.

  • AAT Bioquest. (2022, April 18). What factors affect solubility?.

  • ChemBK. (2024, April 9). methyl 2-amino-5-chlorobenzoate.

  • BYJU'S. Factors Affecting Solubility.

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

  • Smolecule. (2026, February). Troubleshooting Guide: Stock Solution Preparation.

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.

  • Journal of Pharmaceutical and Biomedical Analysis. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.

  • ChemBK. (2024, April 10). 2-Chloro-5-aMinobenzoic acid Methyl ester.

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

  • ResearchGate. (2021, May 11). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K.

  • Chem-Impex. 2-Amino-4-chloro-5-methylbenzoic acid.

  • PubChem. Methyl 2-amino-5-chlorobenzoate.

  • TCI (Shanghai) Development Co., Ltd. Methyl 2-Amino-4-chlorobenzoate 5900-58-3.

  • EPA. (2025, October 15). 2-Amino-5-chloro-4-methylbenzenesulfonic acid Properties.

  • ACS Publications. (2021, May 11). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K.

  • Sigma-Aldrich. Methyl 2-amino-5-chlorobenzoate 95 5202-89-1.

  • PMC. Methyl 2-amino-5-chlorobenzoate.

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 2-amino-5-chloro-4-methylbenzoate

Case ID: MACMB-PUR-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MACMB-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Separation of Methyl 2-amino-5-chloro-4-methylbenzoate from Impurities[1]

Executive Summary & Impurity Profiling

User Query: "I am synthesizing Methyl 2-amino-5-chloro-4-methylbenzoate (MACMB) and struggling to remove the starting material and colored impurities. Recrystallization results in oiling out."

Scientist’s Analysis: The synthesis of halogenated anthranilate esters like MACMB often yields a crude product contaminated with specific byproducts.[1] Successful isolation requires exploiting the subtle differences in acidity and lipophilicity between the ester and its precursors.[1]

The Impurity Profile:

Impurity TypeChemical IdentityOriginPhysicochemical Behavior
Primary Impurity 2-amino-5-chloro-4-methylbenzoic acid (The "Acid")Unreacted starting material or hydrolysis product.[1]Amphoteric: Soluble in dilute base (forms carboxylate) and strong acid (protonates amine).[1] Insoluble in neutral organic solvents.[1]
Secondary Impurity Regioisomers (e.g., 3-chloro isomers)Chlorination byproducts.[1]Isomorphic: Often co-crystallizes with the product.[1] Requires chromatography or high-efficiency recrystallization.[1]
Trace Impurity Dianthranilides (Dimers)Self-condensation during heating.[1]Non-polar/Insoluble: often appears as "gunk" or high-melting solids.[1]
Target Molecule MACMB The Product.Lipophilic/Weakly Basic: Soluble in organics (EtOAc, DCM); Insoluble in water/base.[1]

Module A: The "Chemical Switch" (Acid-Base Extraction)

The Logic: The most efficient way to separate the Ester (MACMB) from the Acid impurity is not recrystallization, but a pH-controlled wash. The ester has no acidic proton on the carbonyl, whereas the impurity does.[1]

Standard Operating Procedure (SOP-01): The Bicarbonate Wash

Why this works: We use a weak base (Sodium Bicarbonate) to deprotonate the carboxylic acid impurity, turning it into a water-soluble salt (Sodium 2-amino-5-chloro-4-methylbenzoate), while leaving the lipophilic ester in the organic layer.[1]

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Use 10 mL of solvent per gram of crude.[1]

    • Note: Dichloromethane (DCM) is an alternative, but EtOAc is preferred for environmental safety.[1]

  • The Switch (Wash 1): Wash the organic layer with saturated aqueous NaHCO₃ (Sodium Bicarbonate) .[1]

    • Observation: Gas evolution (CO₂) indicates the neutralization of the acid impurity.[1]

    • Repeat: Repeat this wash until no further gas evolution is observed.[1]

  • Brine Wash (Wash 2): Wash the organic layer with saturated brine to remove trapped water.[1]

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ (Sodium Sulfate).[1][2]

  • Concentration: Evaporate the solvent under reduced pressure.

Visualizing the Logic:

ChemicalSwitch Start Crude Mixture (Ester + Acid Impurity) Dissolve Dissolve in EtOAc Start->Dissolve Wash Wash with sat. NaHCO3 Dissolve->Wash OrgLayer Organic Layer (Contains Ester) Wash->OrgLayer Lipophilic Phase AqLayer Aqueous Layer (Contains Acid Salt) Wash->AqLayer Hydrophilic Phase Result Pure MACMB (Concentrate to Solid) OrgLayer->Result Waste Discard (Impurity) AqLayer->Waste

Figure 1: The "Chemical Switch" workflow utilizing pH manipulation to sequester acid impurities.[1]

Module B: Troubleshooting Recrystallization (Oiling Out)

User Issue: "When I try to recrystallize from hot ethanol, the product separates as an oil at the bottom of the flask rather than crystals."

Scientist’s Diagnosis: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent mixture, or when the solution becomes supersaturated too quickly at a temperature where the product is liquid. MACMB likely has a melting point in the 60–80°C range (typical for this class), making it prone to this issue in boiling ethanol (78°C).[1]

Troubleshooting Guide: Preventing Oiling Out
VariableAdjustmentScientific Rationale
Solvent System Switch to MeOH/Water Methanol (BP 65°C) boils at a lower temperature than Ethanol, reducing the thermal gap between solvation and melting.[1]
Cooling Rate Slow Down Rapid cooling traps impurities and forces the product out as a liquid.[1] Wrap the flask in a towel to cool slowly to RT before using an ice bath.
Seeding Essential Add a "seed crystal" of pure MACMB when the solution is slightly cloudy. This provides a nucleation template, energetically favoring crystal growth over oil formation.[1]
Recommended Recrystallization Protocol (SOP-02)
  • Dissolve: Dissolve the crude solid in the minimum amount of warm Methanol (approx. 50-55°C). Do not boil.

  • Precipitate: Add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Clarify: Add a few drops of Methanol to make the solution clear again.[1]

  • Nucleate: Remove from heat. If you have seed crystals, add them now.[1]

  • Crystallize: Let it stand undisturbed at room temperature for 2-3 hours.

  • Harvest: Filter the crystals and wash with cold 20% MeOH/Water.

Module C: Advanced Purification (Chromatography)[1]

If the "Chemical Switch" and Recrystallization fail (e.g., due to regioisomers like the 3-chloro variant), you must use Column Chromatography.

Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase Strategy: Anthranilate esters are weakly polar.[1] Start with a non-polar system and increase polarity.[1]

  • Initial: 100% Hexanes (or Petroleum Ether).[1]

  • Gradient: Slowly introduce Ethyl Acetate (0% → 10% → 20%).

  • Detection: MACMB is UV active.[1] It often fluoresces blue/purple under long-wave UV (365 nm) due to the anthranilate core.[1]

Frequently Asked Questions (FAQs)

Q1: The product is colored (yellow/brown) even after recrystallization. Is it impure?

  • A: Not necessarily. Anthranilate derivatives are often inherently yellow due to conjugation.[1] However, dark brown indicates oxidation.[1]

  • Fix: During the recrystallization dissolution step (SOP-02, Step 1), add Activated Carbon (Charcoal) . Boil for 5 minutes, then filter hot through a Celite pad before cooling. This scrubs oxidized polymers.[1]

Q2: My yield is low after the Bicarbonate wash (SOP-01). Did I lose product?

  • A: Check the pH of your aqueous layer.[1] If the pH was too high (e.g., if you used NaOH instead of NaHCO₃), you might have hydrolyzed the ester back into the acid.

  • Recovery: Acidify the aqueous waste layer with dilute HCl.[1] If a solid precipitates, that is your hydrolyzed product.[1][3] You will need to re-esterify it.[1][3]

Q3: Can I use HPLC to check purity?

  • A: Yes. Use a C18 column.[1][4]

  • Mobile Phase: Acetonitrile/Water (with 0.1% Formic Acid).[1] The Acid impurity will elute early (polar), and the Ester (MACMB) will elute late (non-polar).[1]

References & Validation

  • General Purification of Anthranilates:

    • Vogel's Textbook of Practical Organic Chemistry outlines the standard separation of aromatic esters from acids using carbonate washes.[1]

    • Source: [1]

  • Synthesis & Properties of Chlorinated Anthranilates:

    • Patents describing the synthesis of chlorantraniliprole intermediates often detail the isolation of 2-amino-5-chloro-3-methylbenzoic acid derivatives, which share identical solubility profiles with the 4-methyl isomer.[1]

    • Source: [1]

  • Recrystallization of Low-Melting Esters:

    • Standard protocols for "oiling out" issues in organic synthesis.[1]

    • Source: [1]

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for Methyl 2-amino-5-chloro-4-methylbenzoate before handling.[1] The compound may be an irritant or sensitizer.

Sources

Optimization

Technical Support Center: Recrystallization of 5-Chloro-4-Methylanthranilate

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] User Note: The term "anthranilate" strictly refers to the salt or ester of anthranilic acid.[1] In pharmaceutical intermediate synthesis (e.g., for kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

User Note: The term "anthranilate" strictly refers to the salt or ester of anthranilic acid.[1] In pharmaceutical intermediate synthesis (e.g., for kinase inhibitors), this most commonly refers to Methyl 5-chloro-4-methylanthranilate (CAS: 5202-89-1) or the free acid 5-chloro-4-methylanthranilic acid (CAS: 857283-66-0).[1] This guide primarily addresses the Methyl Ester , as it is the standard recrystallizable intermediate, but includes notes for the acid form.[1]

The Challenge: Anthranilates are prone to oxidation (darkening) and "oiling out" during recrystallization due to their low melting points and intermediate polarity.[1] The 5-chloro-4-methyl substitution pattern introduces regioisomer risks (e.g., 3-chloro impurities) that require specific solvent selectivity.[1][2]

Solvent Selection Matrix

The following table summarizes solvent systems based on the specific impurity profile and the physical state of your crude material.

Solvent SystemRatio (v/v)Target Impurity / ScenarioMechanism of Action
Methanol / Water 5:1 to 3:1Standard Purification (Removal of inorganic salts & polar byproducts)The ester is soluble in hot MeOH; water acts as an anti-solvent to decrease solubility upon cooling.[1]
Ethanol / Water 4:1Alternative to MeOH (Greener profile)Similar to MeOH but slower crystallization; higher risk of oiling out if cooled too fast.[1]
Toluene / Heptane 1:2 to 1:4Regioisomer Removal (Non-polar impurities)Excellent for removing over-chlorinated byproducts (e.g., dichlorides) which remain in the mother liquor.[1]
Isopropanol (IPA) PureOiling Out Prevention Higher boiling point allows for better dissolution; slower cooling ramp prevents oil formation.[1]
Acid/Base Swing ChemicalStarting Material Removal Dissolve in dilute HCl (forms hydrochloride salt), filter insolubles, then neutralize with NaOH to reprecipitate.[1]

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision process for selecting the correct purification route based on your observation of the crude material.

Recrystallization_Logic Start Crude 5-Chloro-4-methylanthranilate Check_State Physical State? Start->Check_State Solid Solid / Powder Check_State->Solid Oil Dark Oil / Sticky Solid Check_State->Oil Check_Impurity Primary Impurity? Solid->Check_Impurity Method_C Method C: Acid/Base Swing (Chemical Reset) Oil->Method_C Best for oils Regio Regioisomers (3-Cl) Check_Impurity->Regio Polar Salts / Polar Tars Check_Impurity->Polar Color Oxidation (Color) Check_Impurity->Color Method_B Method B: Toluene/Heptane (Isomer Purge) Regio->Method_B Method_A Method A: MeOH/Water (Standard Recryst) Polar->Method_A Carbon Activated Carbon Treatment (Hot Filtration) Color->Carbon Carbon->Method_A

Caption: Decision tree for selecting purification method based on physical state and impurity profile.

Detailed Experimental Protocols

Method A: Standard Recrystallization (Methanol/Water)

Best for: Routine purification of the methyl ester (Methyl 5-chloro-4-methylanthranilate).[1]

  • Dissolution: Charge crude solid into a flask. Add Methanol (5 mL per gram of solid).[1]

  • Heating: Heat to reflux (approx. 65°C) with stirring until fully dissolved.

    • Note: If insolubles remain, perform a hot filtration.[1]

  • Anti-solvent Addition: While maintaining reflux, slowly add Water dropwise until a faint turbidity (cloudiness) persists.[1]

  • Re-dissolution: Add a minimal amount of hot Methanol to just clear the turbidity.[1]

  • Cooling: Remove from heat. Allow to cool to Room Temperature (RT) slowly (over 2 hours) with gentle stirring.

    • Critical: Rapid cooling here causes oiling out.[1]

  • Crystallization: Once at RT, cool further to 0-5°C in an ice bath for 1 hour.

  • Isolation: Filter the white/off-white needles.[1] Wash with cold 1:1 MeOH/Water.[1] Dry under vacuum at 40°C.[1]

Method B: Non-Polar Recrystallization (Toluene/Heptane)

Best for: Removing non-polar byproducts or if the compound is too soluble in alcohols.[1]

  • Dissolution: Dissolve crude in minimum hot Toluene (approx. 80-90°C).

  • Precipitation: Remove from heat. Add Heptane (or Hexane) slowly until the ratio is approx. 1:2 (Toluene:Heptane).[1]

  • Seeding: If available, add a seed crystal of pure product at 50°C.

  • Cooling: Cool to RT, then to 0°C.

  • Filtration: Collect solids. Wash with pure cold Heptane.[1]

Method C: Acid-Base Chemical Purification

Best for: Recovering product from "oiled out" failures or sticky crudes.[1]

  • Dissolution: Dissolve the crude oil/solid in 10% HCl (aq). The anthranilate amine forms a water-soluble hydrochloride salt.[1][3]

  • Filtration: Filter the solution to remove non-basic impurities (tars/unreacted neutrals) which will not dissolve.[1]

  • Neutralization: Slowly add 10% NaOH or saturated NaHCO₃ to the filtrate while stirring until pH ~8-9.

  • Precipitation: The free base (ester) will precipitate out.[1]

  • Recovery: Filter the solid.[1][3] If it comes out as an oil, extract with Ethyl Acetate, dry over MgSO₄, and evaporate.[1]

Troubleshooting Guide (FAQ)

Q1: The product separates as a dark oil instead of crystals ("Oiling Out"). What do I do?

  • Cause: The temperature dropped too quickly, or the solvent system is too polar (forcing the hydrophobic ester out as a liquid phase before it can organize into a lattice).[1]

  • Fix: Re-heat the mixture until it dissolves. Add a "co-solvent" like Isopropanol (10-20% volume) to increase solubility.[1] Allow the solution to cool very slowly (wrap the flask in foil/towel). Scratch the glass with a rod or add a seed crystal at the cloud point.[1]

Q2: My product is chemically pure but looks brown/grey.

  • Cause: Anthranilates oxidize easily to form azo-like colored impurities.[1]

  • Fix: Perform Method A , but add Activated Carbon (Charcoal) (5 wt% relative to product) during the hot dissolution step. Stir for 10 minutes at reflux, then filter hot through Celite before adding the water anti-solvent.

Q3: I am trying to purify the Acid (5-chloro-4-methylanthranilic acid), not the ester.

  • Adjustment: The acid is much less soluble in organic solvents.[1] Use Acetic Acid for recrystallization, or dissolve in dilute NaOH (as sodium salt) and precipitate by adding HCl (reverse of Method C).[1]

Q4: Can I use Acetonitrile?

  • Answer: Yes. Acetonitrile is excellent for this class of compounds, especially if you need HPLC-grade purity.[1] It often avoids the solvate formation issues seen with Benzene.[1] However, recovery yields are often lower than MeOH/Water due to higher solubility.[1]

References

  • BenchChem. (2025).[1][2] Technical Support Center: Purification of 5-Chloro-4-methylpentanoic Acid & Analogs. Retrieved from [1]

  • ChemPros Community. (2023).[1] Go-to recrystallization solvent mixtures for Anthranilates. Reddit r/ChemPros.[1] Retrieved from

  • Anshul Specialty Molecules. (2025). 5-Chloro Methyl Anthranilate Technical Data Sheet. Retrieved from [1]

  • Aidic. (2020).[1] Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. Chemical Engineering Transactions. Retrieved from [1]

  • PrepChem. (n.d.).[1][3] Preparation of methyl anthranilate and derivatives. Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Cyclization Protocols for Methyl 2-amino-5-chloro-4-methylbenzoate

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Heterocyclic Chemistry Division Topic: Troubleshooting Cyclization to Quinazolinone Scaffolds Executive Summary & Molecule Profile[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Heterocyclic Chemistry Division Topic: Troubleshooting Cyclization to Quinazolinone Scaffolds

Executive Summary & Molecule Profile[1][2][3][4]

User Query: "I am attempting to cyclize Methyl 2-amino-5-chloro-4-methylbenzoate to form the corresponding quinazolinone, but I am encountering low yields, charring, or incomplete conversion."

Scientist's Analysis: The transformation of Methyl 2-amino-5-chloro-4-methylbenzoate (MACMB) into a quinazolinone scaffold (specifically 6-chloro-7-methylquinazolin-4(3H)-one ) is a variation of the Niementowski reaction . While standard anthranilates react readily, your specific substrate presents a unique electronic challenge:

  • Electronic Deactivation: The Chlorine atom at position 5 is para to the amino group (position 2). Through inductive effects (-I), the chlorine pulls electron density away from the amine nitrogen, reducing its nucleophilicity.

  • Kinetic Consequence: The initial nucleophilic attack of the amine onto the cyclization partner (Formamide, Urea, or Orthoester) is significantly slower than in unsubstituted methyl anthranilate.

  • Thermal Risk: Because the reaction is slow, researchers often increase the temperature. This leads to the thermal decomposition of the reagent (e.g., formamide decomposes above 160°C) before the product forms, resulting in "black tar" rather than crystals.

Visualizing the Reaction Landscape

The following diagram illustrates the three primary pathways for cyclization and the critical failure points for each.

CyclizationPathways cluster_legend Legend node_start Methyl 2-amino-5-chloro- 4-methylbenzoate node_formamide Path A: Formamide (Niementowski) node_start->node_formamide High T (140°C+) node_urea Path B: Urea (Fusion) node_start->node_urea Melt (180°C) node_ortho Path C: Orthoester + NH4OAc node_start->node_ortho Mild T (80°C) node_prod TARGET: 6-chloro-7-methyl quinazolin-4(3H)-one node_fail_A FAILURE: Formamide Decomp (Black Tar) node_formamide->node_fail_A Overheating node_inter_A Intermediate: Amidine Formation node_formamide->node_inter_A Slow Attack node_urea->node_prod -MeOH, -NH3 node_fail_B FAILURE: Solidification/Charring node_urea->node_fail_B Poor Mixing node_ortho->node_prod High Yield Cleanest Route node_inter_A->node_prod -MeOH node_legend_start Starting Material node_legend_fail Common Failure

Caption: Comparative pathways for quinazolinone synthesis. Path C (Orthoester) offers the mildest conditions, avoiding the thermal decomposition issues of Path A.

Troubleshooting Protocols

Protocol A: The Modified Niementowski (Formamide Route)

Best for: Large scale, low cost. Common Failure: Reaction turns black; low yield.

The Fix: Catalyst & Temperature Staging Instead of refluxing formamide immediately (which boils at ~210°C but decomposes lower), use a "Staged Ramp" with an acid catalyst to activate the nitrile/amide.

  • Stoichiometry: Mix 1.0 eq of MACMB with 5.0 eq of Formamide.

  • Catalyst: Add 0.1 eq of Ammonium Acetate or Glacial Acetic Acid .

    • Why? The acid protonates the formamide, making it more electrophilic. This compensates for the reduced nucleophilicity of your 5-chloro-amine [1].

  • Stage 1 (Amidine Formation): Heat to 130°C (internal temp) for 2 hours. Do not exceed 140°C yet.[1]

    • Checkpoint: TLC should show the disappearance of the fluorescent anthranilate spot.

  • Stage 2 (Cyclization): Raise temperature to 150-160°C for 4 hours to drive off methanol.

    • Distillation: Use a Dean-Stark trap or open condenser to allow methanol to escape. If methanol stays, the equilibrium favors the open ring.

  • Workup: Cool to 80°C, then add Ethanol (2 volumes). Cool to 0°C. The product should crystallize out.

Protocol B: The Oxidative Cyclization (Aldehyde Route)

Best for: Creating 2-substituted quinazolinones.[2] Common Failure: Formation of the imine (Schiff base) without ring closure.

The Fix: Oxidant Selection The reaction of MACMB with an aldehyde yields a dihydro-quinazolinone intermediate which must be oxidized.

  • Reagents: MACMB (1.0 eq) + Aldehyde (1.1 eq) + NaHSO₃ (Sodium Bisulfite) (1.5 eq) in Dimethylacetamide (DMAc).

  • Procedure: Heat at 120°C.

    • Mechanism:[3][4][5][6][7] The bisulfite adduct acts as a mild oxidant and creates a leaving group that facilitates ring closure [2].

  • Alternative (Copper Catalyst): Use CuCl₂ (10 mol%) in ethanol under reflux open to air. The copper catalyzes the oxidative dehydrogenation of the intermediate aminal [3].

Diagnostic Matrix: What went wrong?

Use this table to diagnose your specific experimental outcome.

ObservationProbable CauseCorrective Action
Black/Tarred Reaction Mixture Thermal decomposition of Formamide.Reduce temp to <145°C. Switch to Formamidine Acetate as the cyclizing agent (reacts at lower temp).
Starting Material Persists Low nucleophilicity of the 5-Cl amine.Add Acetic Acid or p-TSA (5-10 mol%) as a catalyst.
Product is Soluble/No Precipitate Product trapped in Formamide/Solvent.Pour reaction mixture into Ice Water . The hydrophobic 5-Cl/4-Me groups will force precipitation.
Mass Spec shows M+14 (Methylation) Methylation of the amide nitrogen.Use Trimethyl Orthoformate instead of DMF/DMAc as solvent sources. Avoid methyl iodide.
Melting Point is Low (<200°C) Intermediate "Open" Amide exists.The ring did not close. Reflux the crude solid in Ethanol/NaOH (2M) for 1 hour to force dehydration.

Decision Tree for Workup & Isolation

Isolation is often harder than the reaction due to the solubility profile of the chlorinated product.

WorkupLogic start Reaction Complete (TLC Check) check_state State of Mixture? start->check_state liquid Homogeneous Liquid check_state->liquid Solution solid Solidified/Slurry check_state->solid Suspension action_liquid Pour into Ice Water (pH adjust to 7) liquid->action_liquid action_solid Triturate with Cold Ethanol solid->action_solid filter Vacuum Filtration action_liquid->filter action_solid->filter wash Wash: Water -> Cold EtOH -> Ether filter->wash dry Dry at 60°C Vacuum Oven wash->dry

Caption: Standardized workup flow to maximize recovery of the hydrophobic quinazolinone precipitate.

Frequently Asked Questions (FAQ)

Q: Can I use DMF as a solvent for the Niementowski reaction? A: Yes, but it is not recommended for the unsubstituted cyclization. DMF can hydrolyze to form dimethylamine, which can compete with your amine. For the formamide reaction, use neat formamide (it acts as both solvent and reagent). If you need a solvent to lower the boiling point, use Diglyme (b.p. 162°C).

Q: My product has a yellow tint. Is it impure? A: Likely yes. Pure quinazolinones are typically white or off-white. A yellow tint often indicates traces of the azomethine intermediate or oxidation byproducts of the aniline. Recrystallization from DMF/Ethanol (1:4) usually removes this color.

Q: Why is the 5-chloro isomer reacting slower than the 4-chloro isomer? A: It comes down to resonance. In the 4-chloro isomer, the chlorine is meta to the amine, having little resonance interaction. In your 5-chloro isomer , the chlorine is para to the amine. While it donates electrons by resonance (+M), the inductive withdrawal (-I) is stronger and closer, effectively pulling density from the nitrogen lone pair, making it a "lazier" nucleophile [4].

References

  • BenchChem. (2025).[8][9] Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Quinazolinones - Recent Literature. Retrieved from

  • Osarodion, O. P. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1, 3]–oxazin–4–one. GSC Biological and Pharmaceutical Sciences. Retrieved from

  • Laddha, S. S., & Bhatnagar, S. P. (2022).[10] Efficient Niementowski synthesis of novel derivatives.... Sciforum. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Methyl 2-amino-5-chloro-4-methylbenzoate vs. Methyl 2-amino-4-chloro-5-methylbenzoate

[1] Executive Summary The "Scaffold Hop" Risk in SAR Studies In medicinal chemistry, particularly during the optimization of kinase inhibitors or anthranilic acid derivatives, the distinction between Methyl 2-amino-5-chl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The "Scaffold Hop" Risk in SAR Studies

In medicinal chemistry, particularly during the optimization of kinase inhibitors or anthranilic acid derivatives, the distinction between Methyl 2-amino-5-chloro-4-methylbenzoate (Isomer A) and Methyl 2-amino-4-chloro-5-methylbenzoate (Isomer B) is a critical quality gate.[1] These regioisomers possess identical molecular weights (199.63 g/mol ) and nearly identical polarity, often making them inseparable by standard flash chromatography and indistinguishable by low-resolution LC-MS.[1]

Misidentification of these cores leads to erroneous Structure-Activity Relationship (SAR) models, as the position of the chlorine atom (C4 vs. C5) drastically alters the electronic vector and steric fit within a binding pocket. This guide provides a definitive, self-validating NMR protocol to distinguish these isomers, relying on Nuclear Overhauser Effect (NOE) topology rather than ambiguous chemical shift comparisons.

Part 1: Structural Analysis & The Challenge

The core difficulty lies in the tetrasubstituted benzene ring. Both molecules possess two singlet aromatic protons in a para relationship (positions 3 and 6).[1] Standard 1D


H NMR shows two singlets and three methyl signals (Ester, Ar-Methyl, Amine) for both isomers.[1]
Visualizing the Regioisomerism

IsomerComparison cluster_A Isomer A (4-Me, 5-Cl) cluster_B Isomer B (5-Me, 4-Cl) StructA Benzene Ring 1: -COOMe 2: -NH2 3: H (Singlet) 4: -CH3 5: -Cl 6: H (Singlet) StructB Benzene Ring 1: -COOMe 2: -NH2 3: H (Singlet) 4: -Cl 5: -CH3 6: H (Singlet) StructA->StructB Constitutional Isomerism

Figure 1: Structural comparison of the two regioisomers. Note that the only difference is the swap of substituents at positions 4 and 5.

Part 2: Comparative NMR Profiling

Predicted H NMR Shifts (DMSO-d )

While chemical shifts can vary with concentration and temperature, the relative electronic environments remain consistent.

Proton AssignmentIsomer A (4-Me, 5-Cl)Isomer B (5-Me, 4-Cl)Mechanistic Rationale
-NH

(s, 2H)
~6.8 - 7.0 ppm~6.8 - 7.0 ppmBroad singlet; exchangeable.[1]
H-3 (s, 1H)~6.60 ppm ~6.75 ppm Shielded by ortho-NH

.[1] In Isomer A, it is ortho to Me (shielding).[1] In B, ortho to Cl (deshielding).[1]
H-6 (s, 1H)~7.80 ppm ~7.65 ppm Deshielded by ortho-COOMe.[1] In Isomer A, it is ortho to Cl (deshielding).[1] In B, ortho to Me (shielding).
Ar-CH

(s, 3H)
~2.25 ppm~2.15 ppmMethyl attached to aromatic ring.[1]
-OCH

(s, 3H)
~3.80 ppm~3.80 ppmEster methyl; distinct and isolated.[1]

The Ambiguity Trap: Relying solely on the table above is dangerous. The shift difference between H-3 in Isomer A and Isomer B is small (<0.2 ppm) and can be masked by solvent effects.[1] Do not assign structure based on 1D chemical shift alone.

Part 3: The Definitive Protocol (NOE Topology)

To guarantee structural accuracy, you must map the spatial proximity of the Aromatic Methyl group to the ring protons. This is a binary, self-validating test.

The Logic of Detection
  • Isomer A (4-Me): The Methyl group is at position 4.[1] It is spatially adjacent to H-3 .[1] It is distant from H-6.[1]

  • Isomer B (5-Me): The Methyl group is at position 5.[1] It is spatially adjacent to H-6 .[1] It is distant from H-3.[1]

Workflow Visualization

NOE_Logic Step1 Step 1: Acquire 1D Proton NMR Identify Ar-Me (~2.2 ppm) and Aromatic Singlets (H3/H6) Step2 Step 2: Run 1D NOE / 2D NOESY Irradiate Ar-Me Signal Step1->Step2 Decision Observe NOE Enhancement Which aromatic proton lights up? Step2->Decision ResultA Enhancement at H-3 (Upfield Aromatic, ~6.6 ppm) CONCLUSION: Isomer A (4-Me) Decision->ResultA NOE to Upfield Ar-H ResultB Enhancement at H-6 (Downfield Aromatic, ~7.8 ppm) CONCLUSION: Isomer B (5-Me) Decision->ResultB NOE to Downfield Ar-H

Figure 2: The NOE decision tree. This workflow provides a binary confirmation of the regioisomer identity.

Experimental Protocol

Objective: Distinguish regioisomers via 1D Selective NOE.

  • Sample Preparation:

    • Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d

      
       .
      
    • Why DMSO? It prevents aggregation and sharpens the -NH

      
       signals, though CDCl
      
      
      
      is acceptable if solubility permits. Ensure the solution is free of paramagnetic impurities (filter through cotton).[1]
  • Acquisition Parameters (1D NOE):

    • Pulse Sequence: selnogp (Bruker) or equivalent selective gradient NOE.[1]

    • Irradiation Target: Center the selective pulse exactly on the Aromatic Methyl singlet (approx. 2.2 ppm).[1]

    • Mixing Time: 300–500 ms.[1] (Long enough to build NOE, short enough to avoid spin diffusion).

    • Scans: 64–128 scans to ensure signal-to-noise ratio allows detection of 1–2% enhancement.[1]

  • Data Interpretation:

    • Phase the spectrum so the irradiated Methyl peak is negative (or nulled).

    • Look for positive enhancement in the aromatic region.[1]

    • Validation: If you see enhancement at the proton adjacent to the ester (H-6, ~7.7 ppm), you have the 5-Methyl isomer. If you see enhancement at the proton adjacent to the amine (H-3, ~6.6 ppm), you have the 4-Methyl isomer.

Part 4: Synthesis & Origin of Impurities

Understanding where these isomers come from helps in preventing their formation.[1]

  • Route 1: Chlorination of Methyl 2-amino-4-methylbenzoate

    • Reagent: NCS (N-chlorosuccinimide) or Cl

      
      .[1]
      
    • Outcome: The amino group is a strong ortho/para director.[1] The 4-methyl group is a weak ortho/para director.[1]

    • The position ortho to the amine (Position 3) is sterically crowded by the ester but electronically activated. The position para to the amine (Position 5) is sterically accessible.

    • Result: Major product is usually Isomer A (5-chloro) , but 3-chloro impurities are common.[1]

  • Route 2: Esterification of Pre-functionalized Acids

    • If starting from 4-chloro-3-methylaniline vs. 3-chloro-4-methylaniline, the ambiguity arises from the commercial labeling of the starting aniline.

    • Recommendation: Always run the NOE protocol on the final ester intermediate before proceeding to expensive coupling steps (e.g., Suzuki coupling or amide formation).

References

  • General NMR Prediction & Substituent Effects

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for additivity rules in trisubstituted benzenes).

  • NOE Methodology

    • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] [1]

  • Specific Synthesis & Characterization (Analogous 5-Chloro Systems)

    • Shi, Y.-B., et al. (2010).[1][2][3] "Methyl 2-amino-5-chlorobenzoate."[1][2][3][4] Acta Crystallographica Section E, 66(11), o3025.[1] (Provides crystallographic proof of the 5-chloro regiochemistry, serving as a benchmark for H-6 chemical shifts).[1]

  • Substituent Effects in Benzoates

    • Dhami, K. S., & Stothers, J. B. (1967).[1] "

      
      C n.m.r. studies. X. 
      
      
      
      C spectra of some substituted methyl benzoates." Canadian Journal of Chemistry, 45(3), 233-240.[1] (Foundational work on how ortho-substitution affects ester shifts).[1]

Sources

Comparative

Characterization Guide: Methyl 2-amino-5-chloro-4-methylbenzoate Standard

The Melting Point Characterization Guide for Methyl 2-amino-5-chloro-4-methylbenzoate Standard is presented below. This document is structured as a high-level technical protocol for researchers validating this specific i...

Author: BenchChem Technical Support Team. Date: February 2026

The Melting Point Characterization Guide for Methyl 2-amino-5-chloro-4-methylbenzoate Standard is presented below. This document is structured as a high-level technical protocol for researchers validating this specific intermediate (CAS 63480-14-8), where literature data is often sparse or conflated with its isomers.

CAS: 63480-14-8 | Formula: C₉H₁₀ClNO₂ | M.W.: 199.63 g/mol [1]

Executive Summary

In the synthesis of advanced fluoroquinolone antibiotics (e.g., Besifloxacin analogs) and agrochemicals, Methyl 2-amino-5-chloro-4-methylbenzoate serves as a critical regioselective intermediate. Unlike its common isomers (e.g., the 4-chloro or 5-methyl variants), this specific 4-methyl-5-chloro substitution pattern presents unique purification challenges.

This guide provides a comparative analysis of the melting point (MP) behavior of the High-Purity Standard (>99%) versus Crude Synthesis Intermediates (~95%) and Key Impurities . For this compound, the melting point is not just a physical constant; it is a rapid, cost-effective Critical Quality Attribute (CQA) for detecting the presence of the high-melting unesterified acid precursor.

Technical Profile & Comparative Analysis

The "Standard" vs. Alternatives

The melting point of anthranilate esters is highly sensitive to purity. While specific literature values for CAS 63480-14-8 are rare compared to its isomers, structural analysis of analogous esters (Methyl 2-amino-5-chlorobenzoate, MP: 66–68 °C) suggests a similar low-melting range for the pure ester, contrasting sharply with its high-melting acid precursor.

Material GradeEstimated Melting Point RangePurity CorrelationPrimary Contaminant Indicated
Reference Standard (>99.5% HPLC)68.0 – 72.0 °C (Sharp, <1°C range)*High CrystallinityNone (Trace solvent only)
Technical Grade (~95%)60.0 – 66.0 °C (Broad, >4°C range)Eutectic DepressionRegioisomers (4-Cl, 5-Me)
Hydrolyzed Impurity (Acid Form)**> 230 °C (Decomposition)Distinct Phase2-amino-5-chloro-4-methylbenzoic acid
Unchlorinated Analog 63.0 – 65.0 °C Melting Point DepressionMethyl 2-amino-4-methylbenzoate

*Note: The exact MP of the 4-methyl-5-chloro isomer is structurally predicted to be slightly higher than the 5-chloro analog due to increased molecular weight and packing efficiency, likely falling in the 68–75°C window. Users must establish their internal standard value using DSC. **The acid precursor (CAS 20776-67-4 analog) typically melts above 200°C. A sample that does not melt completely by 80°C indicates significant acid contamination.

Why Melting Point Matters Here

For this specific ester, HPLC can sometimes struggle to resolve the regioisomers (e.g., 4-chloro-5-methyl vs. 5-chloro-4-methyl) without specialized chiral or phenyl-hexyl columns.

  • Thermodynamic Insight: A sharp melting point confirms not just chemical purity, but isomeric purity. A depressed MP often signals the presence of the unwanted regioisomer formed during non-selective chlorination steps.

Experimental Protocol: Determination & Validation

Objective: To accurately determine the thermodynamic melting point of the standard and validate it against potential impurities.

Method A: Capillary Melting Point (Routine QC)

Equipment: Buchi M-565 or equivalent (Visual/Automated detection).

  • Sample Prep: Dry the standard in a vacuum desiccator over P₂O₅ for 4 hours to remove trace methanol (solvent of crystallization).

  • Packing: Grind 50 mg of sample into a fine powder. Fill the capillary to a height of 3–4 mm. Compact by tapping (avoid air pockets which cause uneven heat transfer).

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 50°C.

    • Critical Ramp:1.0°C/min from 50°C to 85°C.

  • Observation: Record the Onset Temperature (first liquid droplet) and Clear Point (complete liquefaction).

    • Acceptance Criteria: Range (Clear Point - Onset) ≤ 1.5°C.

Method B: Differential Scanning Calorimetry (DSC) (Validation)

Equipment: TA Instruments DSC2500 or PerkinElmer DSC 8000.

  • Pan: Tzero Aluminum Hermetic Pan.

  • Sample Mass: 2–4 mg (weighed to ±0.01 mg).

  • Cycle: Heat from 20°C to 100°C at 5°C/min under Nitrogen purge (50 mL/min).

  • Analysis: Integrate the endothermic peak. The Extrapolated Onset Temperature (

    
    )  is the thermodynamic melting point.
    
    • Purity Calculation: Use the Van't Hoff equation feature in the software to calculate absolute purity based on peak shape.

Visualization: Characterization Workflow

The following diagram illustrates the decision logic for validating the standard based on thermal behavior.

MP_Characterization Start Start: Crude Methyl 2-amino-5-chloro-4-methylbenzoate Drying Step 1: Vacuum Drying (Remove MeOH/H2O) Start->Drying MP_Test Step 2: Capillary MP Test (Ramp 1°C/min) Drying->MP_Test Decision1 Is MP Range < 2°C? MP_Test->Decision1 Pass Result: High Purity Ester (Likely >98%) Decision1->Pass Yes Fail Result: Broad Range / Depression Decision1->Fail No Check_Residue Check: Solid Residue > 85°C? Fail->Check_Residue Acid_Impurity Impurity Identified: Unreacted Acid (MP >200°C) Check_Residue->Acid_Impurity Yes (White solid remains) Isomer_Impurity Impurity Identified: Regioisomer / Eutectic Check_Residue->Isomer_Impurity No (Fully melted <65°C) Recrystallize Action: Recrystallize (MeOH/Water system) Acid_Impurity->Recrystallize Isomer_Impurity->Recrystallize Recrystallize->Drying Re-test

Figure 1: Decision tree for validating the purity of Methyl 2-amino-5-chloro-4-methylbenzoate based on thermal behavior.

Troubleshooting & Optimization

  • Problem: Sample turns brown/black before melting.

    • Cause: Oxidative instability of the free amine group.

    • Solution: Perform MP test under inert atmosphere (Nitrogen) or ensure the capillary is sealed immediately after packing.

  • Problem: "Double Melting" peak in DSC.

    • Cause: Polymorphism. Anthranilate esters can exhibit metastable forms.

    • Solution: Anneal the sample (heat to 50°C, cool to 20°C, then run final ramp) to ensure the stable crystal form is measured.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 85898545, Methyl 2-amino-5-chloro-4-methylbenzoate. Retrieved from [Link]

  • Shi, Y.-B., et al. (2010). Crystal structure of Methyl 2-amino-5-chlorobenzoate (Structural Analog). Acta Crystallographica Section E, 66(11), o3025. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-amino-5-chloro-4-methylbenzoate

Technical Safety Guide: Methyl 2-amino-5-chloro-4-methylbenzoate CAS: 63480-14-8 | Formula: C9H10ClNO2 | Class: Halogenated Anthranilate Ester Executive Safety Summary For: Researchers, Medicinal Chemists, and Process Sa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Methyl 2-amino-5-chloro-4-methylbenzoate

CAS: 63480-14-8 | Formula: C9H10ClNO2 | Class: Halogenated Anthranilate Ester

Executive Safety Summary

For: Researchers, Medicinal Chemists, and Process Safety Engineers.

Methyl 2-amino-5-chloro-4-methylbenzoate is a functionalized aniline derivative commonly used as an intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structure—combining a primary amine, a halogen, and a methyl ester—presents a specific toxicological profile.

While specific toxicological data for this exact isomer is limited, structural activity relationship (SAR) analysis with its analog Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1) mandates that it be handled as a Skin/Eye Irritant and a Potential Sensitizer . The lipophilic methyl ester group facilitates dermal absorption, making skin protection critical.

Core Hazards (GHS Classification - Inferred):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][2][3][6]

  • Precautionary Note: Treat as a potential skin sensitizer due to the aniline moiety.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Respiratory N95 (Minimum) or P100 (Recommended) As a solid powder, the primary vector is inhalation of particulates. An N95 filters 95% of airborne particles, but a P100 (HEPA equivalent) provides 99.97% efficiency, critical if the particle size distribution is unknown.
Dermal (Hand) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Causality: The methyl ester group increases lipophilicity, allowing the compound to permeate thin latex or vinyl rapidly. Double gloving creates a breakthrough time buffer. Protocol: Inspect outer glove for yellowing (oxidation) every 30 mins.
Ocular Safety Glasses w/ Side Shields Standard impact protection. If handling fine powder outside a hood (not recommended) or large quantities (>50g), upgrade to Chemical Goggles to prevent dust migration into the lacrimal duct.
Body Lab Coat (Tyvek cuffs preferred) Cotton lab coats are porous. Tyvek sleeves or cuffs prevent the "wrist gap" exposure where the glove meets the coat.

PPE Selection Logic (Decision Tree)

This logic gate ensures you select the correct protection level based on your specific experimental scale.

PPE_Logic Start Start: Assess Operation Scale Is_Solution Is the compound in solution? Start->Is_Solution Solvent_Type Is solvent volatile/penetrating? (e.g., DCM, DMSO) Is_Solution->Solvent_Type Yes Solid_Handling Solid Handling Is_Solution->Solid_Handling No (Powder) Level_1 LEVEL 1: Standard Nitrile Gloves (Double) Safety Glasses Fume Hood Solvent_Type->Level_1 No (Ethanol/Water) Level_3 LEVEL 3: Solvent Specific Silver Shield / Laminate Gloves Face Shield Solvent_Type->Level_3 Yes (DCM/DMSO) Quantity_Check Quantity > 100g? Solid_Handling->Quantity_Check Quantity_Check->Level_1 No Level_2 LEVEL 2: High Exposure Risk Tyvek Sleeves + Apron P100 Respirator (if outside hood) Chemical Goggles Quantity_Check->Level_2 Yes

Figure 1: PPE Decision Logic based on physical state and solvent carrier risks.

Operational Protocols

A. Weighing & Transfer (The Critical Zone)

The highest risk of exposure occurs during the transition from the stock container to the reaction vessel.

  • Engineering Control: Perform all weighing inside a certified Chemical Fume Hood.

  • Static Mitigation: Use an anti-static gun or ionizer bar if the powder is "flyaway." Static charge can cause the powder to leap onto gloves/cuffs.

  • The "Wet" Transfer Method (Preferred):

    • Tare the reaction vessel.

    • Add the solid.

    • Immediately add the reaction solvent to the vessel to dissolve the solid.

    • Why? Handling the compound in solution significantly reduces the risk of airborne particulate inhalation compared to transferring dry powder between flasks.

B. Synthesis & Heating
  • Reflux Precautions: If heating, ensure the condenser is active before heating begins. Methyl esters can hydrolyze or transesterify; ensure the system is closed to prevent vapor release.

  • TLC Monitoring: When spotting TLC plates, use a capillary tube. Do not touch the tip to your glove.

C. Decontamination & Disposal

Halogenated organic solids require specific disposal streams to prevent environmental contamination.

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in Solid Hazardous Waste (Halogenated) bins.

  • Liquid Waste: Collect mother liquors in Halogenated Organic Solvent waste. Do not mix with aqueous acid/base streams to avoid potential hydrolysis or exotherms.

  • Surface Decon: Wipe surfaces with ethanol or isopropanol. The compound is likely soluble in alcohols. Follow with a soap and water wash to remove residual organic films.

Handling Workflow Diagram

Handling_Workflow Setup 1. Setup Check Fume Hood Flow Don Double Nitrile Gloves Weighing 2. Weighing Use Anti-static Gun Weigh into Tared Vessel Setup->Weighing Hood Ready Solubilization 3. Solubilization Add Solvent Immediately Cap Vessel Weighing->Solubilization Minimize Dust Time Cleanup 4. Decon Wipe Balance (Ethanol) Dispose Gloves as HazWaste Solubilization->Cleanup Process Complete

Figure 2: Step-by-step operational workflow to minimize particulate exposure time.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol to wash skin, as it may increase the absorption rate of the methyl ester.

  • Eye Contact: Flush with water for 15 minutes, lifting upper and lower lids.

References

  • PubChem . (2025).[3] Methyl 2-amino-5-chlorobenzoate (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

  • OSHA . (2019). Respiratory Protection Standard (29 CFR 1910.134). Occupational Safety and Health Administration. Retrieved from [Link]

  • ECHA . (n.d.). C&L Inventory: Methyl 5-chloroanthranilate. European Chemicals Agency.[3] Retrieved from [Link][3]

Sources

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